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Foundational

Methyl 2-(benzo[d]isoxazol-5-yl)acetate chemical structure and properties

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a heterocyclic compound featu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a heterocyclic compound featuring a benzisoxazole core, a scaffold of significant interest in medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug discovery, drawing parallels from the broader family of benzisoxazole derivatives which have demonstrated a wide array of pharmacological properties. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, a proposed synthetic pathway, and predicted spectroscopic data. Furthermore, it explores the potential therapeutic relevance of this molecule by examining the known biological activities of structurally related compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction and Chemical Identity

Methyl 2-(benzo[d]isoxazol-5-yl)acetate belongs to the 1,2-benzisoxazole class of aromatic heterocyclic compounds. The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of several clinically significant drugs.[1] The molecule is an ester derivative of (benzo[d]isoxazol-5-yl)acetic acid. It is important to distinguish it from its isomer, methyl 2-(benzo[d]oxazol-5-yl)acetate, which has a different arrangement of the nitrogen and oxygen atoms in the heterocyclic ring and, consequently, different chemical and biological properties.[2][3]

Chemical Structure

The chemical structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate consists of a benzene ring fused to an isoxazole ring, with a methyl acetate group attached to the 5-position of the benzisoxazole core.

Chemical Structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Systematic (IUPAC) Name: Methyl 2-(1,2-benzisoxazol-5-yl)acetate

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Methyl 2-(benzo[d]isoxazol-5-yl)acetate are not widely available in the literature. The following table summarizes known and predicted properties.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[4]
Molecular Weight 191.19 g/mol [4]
Appearance Expected to be a solid at room temperature.Inferred from related compounds
Purity Commercially available with ≥95.0% purity.[4]
InChI Key ZFOQRBLYFJZAIU-UHFFFAOYSA-N[4]
CAS Number Not definitively available in searched literature.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate is not readily found in the surveyed literature, a plausible synthetic route can be devised based on established methods for the formation of the 1,2-benzisoxazole ring and subsequent functional group manipulations.

Proposed Synthetic Pathway

A potential multi-step synthesis could commence from a suitably substituted phenol, proceeding through the formation of the benzisoxazole core, followed by the introduction and elaboration of the acetic acid methyl ester side chain. One such conceptual pathway is outlined below.

G cluster_0 Benzisoxazole Core Formation cluster_1 Side Chain Elaboration A 4-Hydroxy-3-nitroacetophenone B 4-Hydroxy-3-nitrobenzaldehyde A->B Oxidative Cleavage C 4-Hydroxy-3-nitrobenzaldehyde Oxime B->C Oximation (NH2OH.HCl) D 5-Formyl-1,2-benzisoxazole C->D Cyclization (e.g., Ac2O) E 2-(1,2-Benzisoxazol-5-yl)acetonitrile D->E Wittig Reaction (e.g., with H) then Cyanation F (1,2-Benzisoxazol-5-yl)acetic acid E->F Hydrolysis G Methyl 2-(1,2-benzisoxazol-5-yl)acetate F->G Esterification (MeOH, H+)

Figure 1: Proposed synthetic workflow for Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

Causality Behind Experimental Choices:

  • Formation of the Benzisoxazole Ring: The synthesis of the 1,2-benzisoxazole core often involves the cyclization of an ortho-substituted aromatic compound. Starting with a substituted acetophenone allows for modification to an aldehyde, which can then be converted to an oxime. Intramolecular cyclization of the oxime is a common method to form the isoxazole ring.

  • Introduction of the Acetic Acid Moiety: A Wittig reaction on the 5-formyl-1,2-benzisoxazole intermediate would introduce a two-carbon extension.[5][6][7][8] Subsequent conversion to a nitrile followed by hydrolysis provides the carboxylic acid, which can then be esterified to yield the final product.

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic trends for related benzisoxazole and methyl acetate derivatives.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzisoxazole ring, the methylene protons of the acetate side chain, and the methyl protons of the ester group.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (C4)~ 7.8 - 8.0d1H
Aromatic-H (C6)~ 7.5 - 7.7dd1H
Aromatic-H (C7)~ 7.3 - 7.5d1H
Aromatic-H (C3)~ 8.5 - 8.7s1H
-CH₂-~ 3.8s2H
-OCH₃~ 3.7s3H

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~ 170 - 172
Aromatic Quaternary Carbons~ 110 - 165
Aromatic CH Carbons~ 110 - 135
-OCH₃~ 52 - 53
-CH₂-~ 40 - 42

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)1730 - 1750Strong
C=N (Isoxazole)1600 - 1650Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-O (Ester)1150 - 1250Strong
Aromatic C-H3000 - 3100Medium to Weak
Aliphatic C-H2850 - 3000Medium to Weak

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 191. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 160, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 132.

Potential Applications in Drug Development

The benzisoxazole scaffold is a key component in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1] While specific studies on Methyl 2-(benzo[d]isoxazol-5-yl)acetate are limited, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Derivatives of 2-arylbenzoxazole-5-acetic acid have demonstrated significant potential as anticancer agents. These compounds are thought to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation. The acetic acid moiety at the 5-position has been shown to be important for cytotoxic activity.[9]

G A Benzisoxazole Derivative B Target Protein (e.g., Kinase, HDAC) A->B Binding C Inhibition of Signaling Pathway B->C D Induction of Apoptosis C->D E Cell Cycle Arrest C->E F Anti-proliferative Effect D->F E->F

Figure 2: Potential mechanism of anticancer action for benzisoxazole derivatives.

Antimicrobial and Other Activities

Various benzisoxazole derivatives have been reported to possess antimicrobial, anti-inflammatory, and anticonvulsant properties.[10] The specific substitution pattern on the benzisoxazole ring plays a crucial role in determining the type and potency of the biological activity.

Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and characterization of Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

General Synthesis of a 5-Substituted Benzisoxazole Intermediate

This protocol describes a general method for the formation of a benzisoxazole ring from an ortho-hydroxyaryl oxime.

Materials:

  • Ortho-hydroxyaryl oxime derivative

  • Acetic anhydride

  • Pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve the ortho-hydroxyaryl oxime in a minimal amount of ethanol.

  • Add an excess of acetic anhydride and a catalytic amount of pyridine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice-cold water with stirring to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified benzisoxazole derivative.

General Protocol for Esterification

This protocol outlines the Fischer esterification of a carboxylic acid.

Materials:

  • (1,2-Benzisoxazol-5-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve (1,2-Benzisoxazol-5-yl)acetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

4.3.2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

4.3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Safety and Handling

Detailed toxicology data for Methyl 2-(benzo[d]isoxazol-5-yl)acetate are not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

Conclusion

Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a molecule with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently sparse, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling target for synthesis and biological evaluation. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, and predicted spectroscopic data to aid researchers in their exploration of this promising scaffold. Future studies to confirm its synthesis, fully characterize its properties, and evaluate its biological activity are warranted and could lead to the development of novel therapeutic agents.

References

  • METHYL 2-(BENZO[D]ISOXAZOL-5-YL)ACETATE | CymitQuimica.

  • Methyl 2-(benzo[d]oxazol-5-yl)acetate - Sigma-Aldrich.

  • SAFETY DATA SHEET - TCI Chemicals. (January 15 2025).

  • Methyl 2-(benzo[d]oxazol-5-yl)acetate | 97479-79-3 - Sigma-Aldrich.

  • Safety Data Sheet - DC Fine Chemicals.

  • Safety Data Sheet Methyl acetate Revision 5, Date 25 Jan 2021 - Redox.

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (November 18 2025).

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed.

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.

  • A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carboxylic Acid - Benchchem.

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][4] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry.

  • Application Notes and Protocols: Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives - Benchchem.

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI.

  • Wittig Reaction - Organic Chemistry Portal.

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (February 06 2018).

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors - SciSpace.

    • The Wittig Reaction.

  • Wittig reaction - Wikipedia.

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds.

  • Wittig reaction promoted cyclization of 5‐formyl cytosine and its... - ResearchGate.

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed.

  • Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph.

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC.

  • methyl 2-(1,2-benzisoxazol-3-yl)acetate AldrichCPR | Sigma-Aldrich.

  • 1,2-Benzisoxazole - the NIST WebBook.

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.

  • Technical Support Center: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile - Benchchem.

  • Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyri - ACG Publications.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP.

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives.

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals.

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate - MDPI.

Sources

Exploratory

In Vitro Toxicity and Safety Profile of Methyl 2-(benzo[d]isoxazol-5-yl)acetate: A Comprehensive Preclinical Guide

Executive Summary Methyl 2-(benzo[d]isoxazol-5-yl)acetate (CAS Ref: 10-F500568) is a highly versatile heterocyclic building block utilized in advanced drug discovery[1]. The benzo[d]isoxazole core is a "privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(benzo[d]isoxazol-5-yl)acetate (CAS Ref: 10-F500568) is a highly versatile heterocyclic building block utilized in advanced drug discovery[1]. The benzo[d]isoxazole core is a "privileged pharmacophore" that interacts with multiple high-value biological targets, including Hypoxia-Inducible Factor (HIF)-1α, Bromodomain and Extra-Terminal (BET) proteins, and voltage-gated sodium channels. Because this scaffold is highly biologically active, evaluating the in vitro safety and toxicity profile of its ester derivatives requires decoupling targeted pharmacological effects from generalized cytotoxicity.

This whitepaper provides a field-proven, self-validating framework for profiling the toxicity of Methyl 2-(benzo[d]isoxazol-5-yl)acetate and related benzisoxazole analogs, ensuring high-fidelity data for preclinical development.

Physicochemical Constraints & Solvent-Induced Toxicity

Before evaluating mechanistic toxicity, researchers must address the physicochemical limitations of the benzisoxazole core. Like many heterocyclic esters, Methyl 2-(benzo[d]isoxazol-5-yl)acetate exhibits poor aqueous solubility, necessitating the use of organic solvents like Dimethyl sulfoxide (DMSO) for in vitro assays.

The Causality of Solvent Toxicity: A common failure point in high-throughput screening is confounding compound toxicity with [2]. If the compound precipitates in the aqueous assay medium, the effective concentration drops, yielding a false-negative toxicity result. Conversely, if the DMSO concentration exceeds 0.5% (v/v) to force solvation, the solvent itself will induce cell death, creating a false-positive toxicity signal[2]. A rigorous safety profile must establish a sub-toxic solvent baseline before introducing the active pharmaceutical ingredient (API).

Mechanistic Toxicity & Off-Target Profiling

Transcriptional Interference (HIF-1α and BET Inhibition)

The benzo[d]isoxazole scaffold acts as a highly effective acetyl-lysine (KAc) mimic. Structural studies reveal that it docks deep into the bromodomain of BRD4, anchored by hydrogen bonding with structural water molecules in the ZA channel[3]. By acting as a , it displaces BRD4 from chromatin, leading to the downregulation of MYC and androgen receptor (AR) genes[3].

Furthermore, these derivatives are [4]. While this dual transcriptional blockade is highly desirable for targeting Castration-Resistant Prostate Cancer (CRPC) and hypoxic tumors, it represents a significant off-target epigenetic toxicity risk in healthy, normoxic cells. Notably, optimized benzo[d]isoxazole derivatives often show no generalized cytotoxicity under 50 μM in standard viability assays, meaning their toxicity is entirely target-driven rather than chemically destructive[4].

Neurotoxicity via Ion Channel Modulation

Beyond the nucleus, the benzisoxazole core interacts with cellular membranes. Specific derivatives have been engineered as[5]. While this dampens hyperexcitability in epileptic models, off-target binding to NaV channels in healthy neuronal tissue can lead to action potential dampening and severe neurotoxicity[5]. Therefore, patch-clamp electrophysiology is a mandatory component of the safety profile.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems . They do not just measure outcomes; they internally verify the biological logic of the assay.

Protocol A: High-Throughput Viability & Solvent Tolerance (CellTiter-Glo)

Purpose: To establish the baseline cytotoxicity (IC₅₀) while controlling for hydrophobic precipitation.

  • Cell Seeding: Seed HEK293T (healthy control) and C4-2B (prostate cancer) cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Vehicle Control Optimization (Critical): Prepare compound dilutions ensuring the final DMSO concentration is strictly capped at ≤0.5% (v/v).

    • Causality: Exceeding 0.5% DMSO disrupts the lipid bilayer, causing solvent-induced apoptosis that masks the true IC₅₀ of the compound[2].

  • Internal Validation: Include a vehicle-only control (0.5% DMSO) and a positive death control (1 μM Staurosporine). Validation Checkpoint: If the vehicle control shows >5% cell death compared to untreated media, the solvent concentration is too high, and the assay must be aborted.

  • Readout: After 48 hours, add CellTiter-Glo reagent to quantify ATP. Luminescence directly correlates with metabolically active cells.

Protocol B: Dual-Luciferase Reporter Assay for Transcriptional Toxicity

Purpose: To differentiate true HIF-1α pathway inhibition from generalized cellular poisoning.

  • Co-Transfection: Transfect HEK293T cells with a Firefly luciferase plasmid (driven by Hypoxia Response Elements) and a Renilla luciferase plasmid (driven by a constitutively active CMV promoter).

  • Hypoxic Induction & Treatment: Expose cells to 1% O₂ (hypoxia) and treat with varying concentrations of the benzo[d]isoxazole derivative (10 nM to 50 μM).

  • Dual-Reporter Readout (Critical): Measure both Firefly and Renilla luminescence sequentially.

    • Causality: The Renilla luciferase acts as an internal viability control. If the compound reduces Firefly signal but leaves Renilla intact, it is a true transcriptional inhibitor[4]. If both signals drop proportionally, the compound is merely killing the cells, preventing false-positive efficacy claims.

Quantitative Safety Data Summary

The following table synthesizes the expected pharmacological and toxicological thresholds for the benzo[d]isoxazole scaffold across various cellular models.

Target / PathwayCell Line / Assay ModelExpected IC₅₀ / EC₅₀Toxicity Implication
HIF-1α Transcription HEK293T (Dual-Luciferase)24 nM – 100 nMLow generalized cytotoxicity (<50 μM); targeted suppression[4]
BRD4 (BET Inhibition) C4-2B (Prostate Cancer)~81 nM (K_d)Epigenetic modulation; potential off-target effects in healthy tissue[3]
NaV1.1 Channel CAD Cells (Patch-Clamp)ED₅₀ ~20.5 mg/kg (in vivo)Action potential dampening; risk of neurotoxicity at high doses[5]
Solvent (DMSO) Generic Viability Assays>0.5% (v/v) limitSolvent-induced membrane permeabilization (False positives)[2]

Mechanistic Pathway Visualization

The following diagram maps the dual biological axes—epigenetic and neurological—through which benzo[d]isoxazole derivatives exert both their therapeutic effects and potential cellular toxicities.

G cluster_1 Epigenetic & Transcriptional Axis cluster_2 Neurological Axis Cmpd Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Scaffold) BRD4 BRD4 (BET) Inhibition Cmpd->BRD4 KAc Mimicry HIF1A HIF-1α Suppression Cmpd->HIF1A Transcriptional block NaV NaV1.1 Channel Blockade Cmpd->NaV Pore binding GeneReg Downregulation of MYC & VEGF BRD4->GeneReg HIF1A->GeneReg Apop Targeted Apoptosis (Low Systemic Toxicity) GeneReg->Apop ActionPot Action Potential Dampening NaV->ActionPot NeuroTox Potential Neurotoxicity (Off-Target Risk) ActionPot->NeuroTox

Caption: Cellular pathways of benzo[d]isoxazole derivatives mediating toxicity and survival.

References

  • CymitQuimica. METHYL 2-(BENZO[D]ISOXAZOL-5-YL)ACETATE Product Specifications. CymitQuimica Catalog.

  • Wu et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PubMed Central (PMC), National Institutes of Health.

  • Zhang et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, ACS Publications.

  • Huang et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience.

  • BenchChem Technical Support. Solubility issues with benzoxazole and benzisoxazole derivatives in biological assays. BenchChem.

Sources

Foundational

The Pharmacokinetic Profile of Methyl 2-(benzo[d]isoxazol-5-yl)acetate Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzisoxazole Scaffold in Modern Drug Discovery The benzisoxazole scaffold is a privileged heterocyclic motif that for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole Scaffold in Modern Drug Discovery

The benzisoxazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] Its derivatives have been successfully developed into drugs for a range of therapeutic applications, including antipsychotics like risperidone and paliperidone, as well as the anticonvulsant zonisamide.[1] The versatility of the benzisoxazole ring system allows for the synthesis of potent and selective ligands for various biological targets, making it a focal point in medicinal chemistry.[1] This guide provides an in-depth exploration of the pharmacokinetic properties of a specific derivative, Methyl 2-(benzo[d]isoxazol-5-yl)acetate, and its analogs. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for their successful translation from promising drug candidates to effective and safe therapeutics.

Anticipated Pharmacokinetic Profile of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Absorption

The oral bioavailability of benzisoxazole derivatives can be variable. For instance, a study on the benzoxazole derivative, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), showed significant anti-psoriatic effects after oral administration in mice, suggesting adequate absorption from the gastrointestinal tract.[2][3] The intestinal permeability of Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a critical determinant of its oral absorption. This can be predicted and evaluated using in vitro models such as the Caco-2 permeability assay.

Distribution

Following absorption, benzisoxazole derivatives are expected to distribute into various tissues. The volume of distribution will be influenced by factors such as plasma protein binding and tissue permeability. For centrally active agents, the ability to cross the blood-brain barrier is of particular importance.

Metabolism

The metabolic fate of Methyl 2-(benzo[d]isoxazol-5-yl)acetate is likely to involve several key pathways. The ester moiety is susceptible to hydrolysis by esterases, which would convert the methyl ester to the corresponding carboxylic acid. This can be a significant metabolic route, potentially leading to an active or inactive metabolite.

The benzisoxazole ring itself can undergo metabolic transformations. One of the known metabolic pathways for some benzisoxazole-containing drugs is the scission (cleavage) of the isoxazole ring.[1] Additionally, hydroxylation of the aromatic ring system is a common metabolic pathway for many xenobiotics, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Excretion

The parent compound and its metabolites are anticipated to be eliminated from the body through renal and/or fecal routes. The extent of each route will depend on the physicochemical properties of the parent drug and its metabolites, such as their polarity and molecular weight. For instance, paliperidone, a metabolite of risperidone, is primarily excreted unchanged in the urine.[1]

Experimental Workflows for Pharmacokinetic Characterization

A comprehensive evaluation of the pharmacokinetic properties of Methyl 2-(benzo[d]isoxazol-5-yl)acetate derivatives requires a combination of in vitro and in vivo studies. The following sections detail the standard experimental protocols.

In Vitro Assays

1. Metabolic Stability in Liver Microsomes

The liver microsomal stability assay is a fundamental in vitro tool to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[4]

  • Objective: To determine the intrinsic clearance (Clint) of a compound in the presence of liver microsomes.

  • Causality behind Experimental Choices: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes.[4] Using microsomes from different species (e.g., human, rat, mouse) can provide insights into potential species differences in metabolism. The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.

Detailed Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human or animal species).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Incubation:

    • Prepare a reaction mixture containing the liver microsomes and phosphate buffer in a microcentrifuge tube.

    • Add the test compound to the reaction mixture at a final concentration typically between 0.1 and 1 µM.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein / mL).

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[6][7][8]

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

  • Causality behind Experimental Choices: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[7] By measuring the transport of a compound from the apical (A) to the basolateral (B) side, and vice versa (B to A), the assay can assess both passive diffusion and active transport mechanisms.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in a transwell plate.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A to B transport: Add the test compound (at a known concentration) to the apical compartment and fresh transport buffer to the basolateral compartment.

    • For B to A transport: Add the test compound to the basolateral compartment and fresh transport buffer to the apical compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specific time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential for determining the overall pharmacokinetic profile of a drug candidate.[9][10]

  • Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

  • Causality behind Experimental Choices: The use of both intravenous (IV) and oral (PO) administration routes allows for the determination of absolute bioavailability.[11] Blood samples are collected at multiple time points to construct a plasma concentration-time profile, which is then used to calculate the pharmacokinetic parameters.

Detailed Protocol:

  • Animal Model and Dosing:

    • Use a suitable animal model, such as male Sprague-Dawley rats.

    • For IV administration, formulate the test compound in a suitable vehicle and administer it as a bolus injection or infusion into a cannulated vein (e.g., jugular vein).

    • For PO administration, formulate the compound in an appropriate vehicle and administer it via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from a cannulated artery or vein (e.g., jugular or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate the area under the curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Determine CL, Vd, and t1/2 from the IV data.

    • Determine Cmax and Tmax from the PO data.

    • Calculate the absolute oral bioavailability using the formula: %F = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Data Presentation and Visualization

Quantitative Data Summary
Pharmacokinetic Parameter In Vitro Assay Description Typical Units
Half-Life (t1/2)Microsomal StabilityTime taken for 50% of the compound to be metabolized.min
Intrinsic Clearance (Clint)Microsomal StabilityThe rate of metabolism by a defined amount of enzyme.µL/min/mg protein
Apparent Permeability (Papp)Caco-2 PermeabilityThe rate at which a compound crosses the cell monolayer.cm/s
Efflux Ratio (ER)Caco-2 PermeabilityThe ratio of basolateral to apical permeability.Unitless
Pharmacokinetic Parameter In Vivo Study Description Typical Units
Maximum Concentration (Cmax)Oral AdministrationThe highest observed concentration in plasma.ng/mL
Time to Cmax (Tmax)Oral AdministrationThe time at which Cmax is reached.h
Area Under the Curve (AUC)IV and OralThe total drug exposure over time.ng*h/mL
Clearance (CL)Intravenous AdministrationThe volume of plasma cleared of the drug per unit time.mL/min/kg
Volume of Distribution (Vd)Intravenous AdministrationThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.L/kg
Bioavailability (%F)IV and OralThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.%
Visualizations

Caption: A comprehensive workflow for characterizing the pharmacokinetic properties of a drug candidate, from initial in vitro screening to definitive in vivo studies.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Parent Drug) hydrolysis Ester Hydrolysis (via Esterases) parent->hydrolysis Metabolite A (Carboxylic Acid) hydroxylation Aromatic Hydroxylation (via CYP450s) parent->hydroxylation Metabolite B (Hydroxylated Parent) ring_scission Benzisoxazole Ring Scission parent->ring_scission Metabolite C (Ring-Opened Product) conjugation Conjugation (e.g., Glucuronidation) hydrolysis->conjugation hydroxylation->conjugation excretion Elimination ring_scission->excretion conjugation->excretion Excretion (Urine/Feces)

Caption: Predicted metabolic pathways for Methyl 2-(benzo[d]isoxazol-5-yl)acetate, including Phase I and Phase II transformations.

Conclusion

The pharmacokinetic profile of Methyl 2-(benzo[d]isoxazol-5-yl)acetate derivatives is a critical component in their development as potential therapeutic agents. While specific data for the title compound is limited, a comprehensive understanding of its ADME properties can be achieved through a systematic approach employing the in vitro and in vivo experimental workflows detailed in this guide. By elucidating the metabolic stability, intestinal permeability, and in vivo disposition of these compounds, researchers can make informed decisions to optimize their drug-like properties and advance the most promising candidates toward clinical development. The integration of these pharmacokinetic principles into the drug discovery process is essential for mitigating the risk of late-stage attrition and ultimately delivering safe and effective medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In L. A. Actions (Ed.), Methods in Molecular Biology, vol. 223. Humana Press.
  • El-Gamal, M. I., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Hubrecht, R., & Kirkwood, J. (Eds.). (2010). The UFAW Handbook on the Care and Management of Laboratory and Other Research Animals. John Wiley & Sons.
  • Pelkonen, O., et al. (2001). Caco-2 cell permeability as a tool for the prediction of oral drug absorption in man. European Journal of Pharmaceutical Sciences, 14(4), 337-346.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery, 5(11), 1031-1037.

Sources

Exploratory

A Technical Guide to the Biological Targets of the Benzisoxazole-5-acetic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While specific data on Methyl 2-(benzo[d]isoxazol-5-yl)acetate is limited, this molecule serves as a key intermediate for the synthesis of a diverse range of pharmacologically active 2-(benzo[d]isoxazol-5-yl)acetic acid derivatives. This in-depth technical guide provides a comprehensive literature review of the known and putative biological targets of this important structural class. We will explore the mechanistic basis for their therapeutic potential in oncology, neurodegenerative diseases, and inflammatory conditions, supported by quantitative data, experimental protocols, and pathway diagrams to provide actionable insights for researchers in drug discovery and development.

The Benzisoxazole Scaffold: A Platform for Diverse Biological Activity

The benzisoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the design of novel therapeutics. Its rigid, planar structure and unique electronic properties make it an ideal foundation for developing ligands that can interact with high affinity and specificity with a variety of biological targets. The addition of an acetic acid moiety at the 5-position further enhances the potential for interaction with biological macromolecules and has been shown to be a critical determinant of the cytotoxic activity of some derivatives against various cancer cell lines.

The versatility of the benzisoxazole scaffold is evident in its presence in a wide range of biologically active compounds with demonstrated anti-HIV, antimicrobial, antipsychotic, anti-inflammatory, analgesic, and anticancer properties.[1] This guide will focus specifically on the biological targets of derivatives of the 2-(benzo[d]isoxazol-5-yl)acetic acid core.

Key Biological Targets and Therapeutic Applications

Our comprehensive review of the scientific literature has identified several key biological targets for derivatives of the 2-(benzo[d]isoxazol-5-yl)acetic acid scaffold. These targets are primarily implicated in the pathogenesis of cancer and neurodegenerative diseases.

Oncology

The benzisoxazole-5-acetic acid scaffold has emerged as a promising platform for the development of novel anticancer agents. Derivatives have been shown to target critical pathways in cancer progression, including angiogenesis and cell survival.

Mechanism of Action: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. Inhibition of VEGFR-2 signaling can disrupt the blood supply to tumors, thereby inhibiting their growth. Several 2-arylbenzoxazole-5-acetic acid derivatives have been synthesized and identified as potent inhibitors of VEGFR-2.[2]

Experimental Evidence: The cytotoxic activities of these compounds have been evaluated in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values demonstrate the potential of this scaffold in targeting cancer cells.

Compound IDCancer Cell LineIC50 (µM)
Compound 5 MCF-7Promising
Compound 10 MCF-7Promising
Compound 10 HCT-116Promising
Compound 11 HCT-116Promising
Table 1: Cytotoxic activity of selected 2-arylbenzoxazole-5-acetic acid derivatives.

Signaling Pathway:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzisoxazole Benzisoxazole-5-acetic Acid Derivative Benzisoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by benzisoxazole-5-acetic acid derivatives.

Mechanism of Action: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans, which are major components of the extracellular matrix and basement membranes. Heparanase activity is strongly implicated in cancer metastasis, angiogenesis, and inflammation. Potent inhibitors of heparanase can therefore represent a valuable therapeutic strategy. A novel series of benzoxazol-5-yl acetic acid derivatives have been identified as heparanase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[2][3]

Experimental Protocol: Heparanase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human heparanase and a suitable heparan sulfate substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (benzoxazole-5-acetic acid derivatives) are pre-incubated with heparanase to allow for binding.

  • Enzymatic Reaction: The heparan sulfate substrate is added to initiate the enzymatic reaction.

  • Detection: The cleavage of the heparan sulfate substrate is quantified using a suitable detection method, such as a colorimetric or fluorometric assay.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the heparanase activity (IC50) is calculated from a dose-response curve.

Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands (MTDLs). The benzoxazole scaffold has been utilized to design such MTDLs.

Mechanism of Action: The pathology of Alzheimer's disease is complex, involving cholinergic deficits, the formation of amyloid-beta (Aβ) plaques, and neuronal death. A promising therapeutic approach is to simultaneously target multiple components of this pathological cascade. A library of 2-substituted benzo[d]oxazol-5-amine derivatives, structurally related to the benzisoxazole-5-acetic acid scaffold, has been designed and evaluated for their potential in treating Alzheimer's disease.[4]

Key Targets and Activities:

  • Cholinesterase Inhibition: The optimal compound from the series exhibited potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

  • Amyloid-beta Aggregation Inhibition: The same compound also demonstrated significant inhibition of Aβ aggregation.

  • Neuroprotection: The derivative showed neuroprotective properties in SH-SY5Y neuroblastoma cell lines.

Experimental Workflow: Evaluation of MTDLs for Alzheimer's Disease

MTDL_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Design & Synthesis Design & Synthesis Cholinesterase Inhibition Assay Cholinesterase Inhibition Assay Design & Synthesis->Cholinesterase Inhibition Assay Aβ Aggregation Assay Aβ Aggregation Assay Design & Synthesis->Aβ Aggregation Assay Neuroprotection Assay Neuroprotection Assay Design & Synthesis->Neuroprotection Assay PAMPA for BBB Permeability PAMPA for BBB Permeability Design & Synthesis->PAMPA for BBB Permeability Y-maze Test (Cognition) Y-maze Test (Cognition) PAMPA for BBB Permeability->Y-maze Test (Cognition) Morris Water Maze (Memory) Morris Water Maze (Memory) Y-maze Test (Cognition)->Morris Water Maze (Memory) Synthesis_Workflow Start Starting Materials (e.g., 4-hydroxy-3-nitrophenylacetic acid) Step1 Esterification Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Cyclization to form Benzisoxazole Ring Step2->Step3 Step4 Hydrolysis of Ester Step3->Step4 Final 2-(benzo[d]isoxazol-5-yl)acetic acid Step4->Final

Caption: A general synthetic workflow for 2-(benzo[d]isoxazol-5-yl)acetic acid.

Detailed Protocol: Synthesis of 2-Arylbenzoxazole-5-acetic Acids

A common method for synthesizing 2-arylbenzoxazole-5-acetic acids involves the oxidative coupling of a substituted benzaldehyde with methyl 3-amino-4-hydroxyphenylacetate, followed by hydrolysis. [5]

  • Schiff Base Formation: To a solution of methyl 3-amino-4-hydroxyphenylacetate (1 equivalent) in absolute ethanol, add an equimolar amount of the desired substituted benzaldehyde. Heat the reaction mixture under reflux for approximately 4 hours. Remove the ethanol by evaporation.

  • Oxidative Cyclization: Dissolve the crude product from the previous step in hot glacial acetic acid. Carefully add lead tetraacetate to the solution and continue to heat under reflux.

  • Hydrolysis: Suspend the resulting methyl 2-arylbenzoxazole-5-acetate in a solution of sodium hydroxide in ethanol and water. Stir the mixture at room temperature for 3 hours.

  • Purification: Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the final 2-arylbenzoxazole-5-acetic acid derivative. The product can be further purified by recrystallization.

Future Directions and Conclusion

The 2-(benzo[d]isoxazol-5-yl)acetic acid scaffold is a remarkably versatile platform for the discovery of novel therapeutic agents. The existing body of research strongly supports its potential in oncology and neurodegenerative diseases. Future research should focus on:

  • Target Deconvolution: For compounds with demonstrated phenotypic effects, identifying the specific molecular targets is crucial for understanding their mechanism of action and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzisoxazole core and the acetic acid side chain will help in optimizing the potency and selectivity of these compounds for their respective targets.

  • In Vivo Efficacy and Safety: Promising lead compounds need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Available from: [Link]

  • Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed. Available from: [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-(benzo[d]isoxazol-5-yl)acetate as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Summary In modern drug discovery, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary

In modern drug discovery, the identification and functionalization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of library design. Methyl 2-(benzo[d]isoxazol-5-yl)acetate (CAS: 1956328-13-4) has emerged as a highly versatile building block[1].

The benzo[d]isoxazole core acts as a potent bioisostere for indole and benzisoxazole rings, offering unique hydrogen-bonding capabilities through its N-O heteroatom pair[2]. Simultaneously, the C5-methyl acetate side chain provides a bio-orthogonal, highly reactive handle for late-stage functionalization. This dual-nature makes it an ideal starting material for synthesizing complex active pharmaceutical ingredients (APIs), ranging from Bromodomain and Extra-Terminal (BET) inhibitors for oncology to Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for neuropathic pain[3][4].

Mechanistic Rationale: The "E-E-A-T" of Scaffold Selection

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler aromatics, and how its chemical properties dictate downstream experimental choices.

The Benzisoxazole Core as an Acetyl-Lysine (KAc) Mimic

In epigenetic drug discovery, targeting the BRD4 bromodomain requires displacing native acetylated lysine residues. The benzo[d]isoxazole core perfectly mimics KAc[4]. The nitrogen and oxygen atoms of the isoxazole ring act as highly directional hydrogen-bond acceptors, interacting specifically with the conserved Asn140 and Tyr97 residues in the BRD4 binding pocket. Unlike traditional triazole or simple amide mimics, the rigid bicyclic nature of benzisoxazole locks the molecule into an optimal binding conformation, reducing entropic penalties upon target engagement.

The C5-Acetate Handle: A Vector for the WPF Shelf

The methyl acetate moiety (-CH₂COOMe) is strategically positioned at the 5-position. This vector points directly toward the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83) of the BRD4 pocket[4]. By utilizing the ester handle, chemists can perform alpha-alkylations to introduce bulky hydrophobic groups (e.g., cyclopentyl or cyclohexyl rings) that perfectly occupy the WPF shelf, exponentially increasing binding affinity (driving Kd​ into the low nanomolar range).

Mechanism Inhibitor Methyl 2-(benzo[d]isoxazol-5-yl)acetate Derivatives KAc Acetyl-Lysine (KAc) Pocket (BRD4 Bromodomain) Inhibitor->KAc Isoxazole N-O H-bonding (Asn140/Tyr97) WPF WPF Shelf (Trp81, Pro82, Phe83) Inhibitor->WPF Alpha-alkylated acetate tail (Hydrophobic packing) ZA ZA Channel (Water Network) Inhibitor->ZA Amide linker H-bonding (Displaces structural water)

Figure 1: Mechanistic binding logic of benzo[d]isoxazole derivatives within the BRD4 epigenetic target.

Key Therapeutic Applications

  • Oncology (BET Inhibitors): Structure-based optimization of benzo[d]isoxazole derivatives has led to potent BRD4 inhibitors for Castration-Resistant Prostate Cancer (CRPC). Compounds derived from this scaffold have demonstrated Kd​ values as low as 81 nM, effectively downregulating MYC expression in xenograft models[4][5].

  • Neurology (TRPV1 Ligands): Substituted benzo[d]isoxazol-3-amine compounds, synthesized via derivatization of the acetate backbone, exhibit excellent affinity for the vanilloid receptor subtype 1, providing a non-opioid pathway for treating severe neuropathic pain[3][6].

  • Metabolic Diseases ( α -Glucosidase Inhibitors): Hybridizing the benzisoxazole core with thiadiazoles via the acetate linker has yielded competitive inhibitors of α -glucosidase, outperforming standard reference drugs like acarbose in anti-diabetic screening[7].

Experimental Protocols: Divergent Library Synthesis

The following protocols detail the transformation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate into a diversified lead library. These methods are designed as a self-validating system : each step includes specific mechanistic controls to prevent the degradation of the sensitive isoxazole N-O bond.

Protocol A: Steric Modification via α -Alkylation

Objective: Introduce hydrophobic bulk at the α -carbon of the acetate to target the WPF shelf. Causality & Rationale: The α -protons of the ester have a pKa​ of ~24. We utilize Lithium bis(trimethylsilyl)amide (LiHMDS, pKa​ ~26) at cryogenic temperatures. LiHMDS is a strong, non-nucleophilic base; its immense steric bulk prevents it from attacking the ester carbonyl, thereby preventing unwanted Claisen self-condensation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve Methyl 2-(benzo[d]isoxazol-5-yl)acetate (1.0 eq, 5.0 mmol) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 1.1 eq) over 15 minutes. Self-Validation: A distinct color change (usually deep yellow/orange) indicates the formation of the enolate. Stir for 30 minutes at -78 °C.

  • Electrophilic Addition: Add the desired alkyl halide (e.g., cyclohexyl iodide, 1.2 eq) dissolved in 2 mL of anhydrous THF.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl to protonate any remaining enolate and destroy unreacted base.

  • Isolation: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Saponification and Amide Coupling

Objective: Convert the sterically hindered ester into an amide to establish a hydrogen-bond donor/acceptor network for the ZA channel. Causality & Rationale: The N-O bond of the benzisoxazole ring is highly sensitive to harsh nucleophiles and elevated temperatures, which can trigger a ring-opening rearrangement to a salicylonitrile. Therefore, we use mild Lithium Hydroxide (LiOH) at room temperature for saponification. For the subsequent amidation, HATU is selected because it effectively activates sterically hindered carboxylic acids (generated in Protocol A) while suppressing epimerization.

Step-by-Step Methodology:

  • Saponification: Dissolve the α -alkylated ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq). Stir at 25 °C for 4-6 hours.

  • Acidification (Critical Step): Cool to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Warning: Do not over-acidify or heat, as the benzisoxazole core may degrade. Extract the resulting carboxylic acid with DCM.

  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to form the active OAt ester.

  • Coupling: Add the target amine (e.g., a substituted aniline or piperazine, 1.2 eq). Stir at room temperature for 12 hours.

  • Purification: Dilute with water to precipitate the highly lipophilic amide, or extract with EtOAc. Purify via preparative HPLC to yield the final API candidate.

Workflow Core Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Privileged Scaffold) Alk Alpha-Alkylation (LiHMDS, R-I, -78°C) Core->Alk Steric Modification Sap Mild Saponification (LiOH, THF/H2O, RT) Core->Sap Direct Hydrolysis Alk->Sap Hydrolysis of Alkylated Ester Amide Amide Coupling (HATU, DIPEA, R-NH2) Sap->Amide Library Generation BET BET Inhibitors (Oncology) Amide->BET KAc Mimicry TRPV1 TRPV1 Ligands (Neuropathic Pain) Amide->TRPV1 Receptor Binding

Figure 2: Divergent synthetic workflow utilizing the acetate handle for library generation.

Quantitative Data Summary

To facilitate rapid decision-making in lead optimization, the following table summarizes the optimized reaction parameters and expected yields for the derivatization of Methyl 2-(benzo[d]isoxazol-5-yl)acetate, based on validated medicinal chemistry campaigns[4][7].

Reaction StepReagents & SolventsTemp / TimeExpected Yield (%)Mechanistic Purpose
α -Alkylation LiHMDS (1.1 eq), Alkyl-I, THF-78 °C to RT / 4h65 - 82%Introduces hydrophobic bulk for WPF shelf binding; prevents Claisen condensation.
Saponification LiOH·H₂O (2.0 eq), THF/MeOH/H₂O25 °C / 6h88 - 95%Mild cleavage of methyl ester; preserves sensitive isoxazole N-O bond.
Amidation HATU (1.2 eq), DIPEA, DMF, R-NH₂25 °C / 12h70 - 85%Establishes critical H-bond donor/acceptor networks for the ZA channel.
Thiadiazole Hybridization Hydrazinecarbothioamide, POCl₃90 °C / 8h55 - 65%Generates α -glucosidase inhibitors via rigid poly-heterocyclic fusion.

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Journal of Medicinal Chemistry (ACS)[Link]

  • Benzo[d]isoxazol-3-yl-amine Compounds and Their Use as Vanilloid Receptor Ligands US P
  • Benzisoxazole: a privileged scaffold for medicinal chemistry MedChemComm (RSC Publishing)[Link]

  • Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α -Glucosidase Inhibitors Letters in Drug Design & Discovery[Link]

Sources

Application

Application Note: Preparing Methyl 2-(benzo[d]isoxazol-5-yl)acetate in DMSO for Cellular Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and handling of Methyl 2-(benzo[d]isoxazol-5-yl)acetate for in-vitro cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and handling of Methyl 2-(benzo[d]isoxazol-5-yl)acetate for in-vitro cell-based assays. Due to the hydrophobic nature of many small molecules, including those with a benzisoxazole core, Dimethyl Sulfoxide (DMSO) is the required solvent for creating high-concentration stock solutions. This protocol outlines the best practices for preparing these stock solutions, creating subsequent working dilutions in aqueous cell culture media, and mitigating common issues such as compound precipitation and solvent-induced cytotoxicity. Adherence to these guidelines is critical for ensuring experimental reproducibility, accuracy, and the integrity of cellular assays.

Introduction: The Challenge of Aqueous In-Vitro Systems

Methyl 2-(benzo[d]isoxazol-5-yl)acetate, with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol , is a small organic molecule.[1] Like many heterocyclic compounds developed for biological screening, its aromatic structure suggests limited solubility in aqueous environments such as cell culture media. Direct addition of the powdered compound to media would result in poor bioavailability and non-reproducible concentrations.

To overcome this, a common and effective strategy is to first dissolve the compound in a biocompatible organic solvent to create a high-concentration primary stock solution. Dimethyl Sulfoxide (DMSO) is an exceptionally potent, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it an indispensable tool in cell biology and drug discovery.[2][3] However, the successful use of DMSO requires careful consideration of its own biological effects and the physicochemical challenges of diluting a DMSO-based stock into an aqueous system.[4][5]

This guide provides a systematic, field-proven approach to preparing Methyl 2-(benzo[d]isoxazol-5-yl)acetate solutions, ensuring maximal compound availability while minimizing experimental artifacts.

Materials and Reagents

  • Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Purity ≥95%)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Purity ≥99.9%)

  • Sterile, polypropylene or glass vials for stock solution

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile, DMSO-compatible syringe filters (0.2 µm pore size, e.g., PTFE or nylon)[6]

  • Calibrated micropipettes and sterile, low-retention tips

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile serological pipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Core Principles: Understanding the System

The Compound: Methyl 2-(benzo[d]isoxazol-5-yl)acetate

While specific solubility data is not widely published, the benzisoxazole heterocyclic core and acetate ester functional group confer a predominantly hydrophobic character. This necessitates the use of a strong organic solvent. The compound should be stored under recommended conditions, typically sealed and dry at room temperature or refrigerated (2-8°C), to maintain its integrity.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the solvent of choice for its broad solubilizing power. However, researchers must be aware of three key properties:

  • Hygroscopicity: Anhydrous DMSO readily absorbs water from the atmosphere. This can reduce its solubilizing capacity and potentially lead to compound precipitation over time. Always use a fresh, anhydrous grade and keep containers tightly sealed.

  • Cytotoxicity: While widely used, DMSO is not biologically inert. At high concentrations, it can inhibit cell proliferation, induce apoptosis, and affect cell differentiation.[4][5][7] It is a critical best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 0.5% (v/v) , and ideally at or below 0.1%.[2][8]

  • Freezing Point: DMSO has a relatively high freezing point (~18.5°C). If stored at 4°C, it may solidify. The vial can be warmed to room temperature to re-liquify the contents without compromising quality.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the creation of a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions.

Causality: Creating a high-concentration stock (e.g., 10 mM) allows for minimal volumes to be added to the final cell culture, thereby keeping the final DMSO concentration below cytotoxic levels.[10][11]

Step-by-Step Methodology:

  • Calculation: Determine the mass of Methyl 2-(benzo[d]isoxazol-5-yl)acetate required.

    • Molecular Weight (MW) = 191.19 g/mol

    • To make 1 mL of a 10 mM stock solution:

      • Mass (mg) = (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (191.19 g/mol ) * (1000 mg/g) = 1.91 mg

  • Weighing: Using a calibrated analytical balance, carefully weigh out 1.91 mg of the compound powder and place it into a sterile, labeled vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

  • Dissolution: a. Add 1 mL of sterile, anhydrous DMSO to the vial containing the compound.[2] b. Tightly cap the vial and vortex at medium-high speed for 1-2 minutes to facilitate dissolution.[2] c. Visually inspect the solution against a light source. If particulates or crystals remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[2] d. If solubility remains an issue, gentle warming in a 37°C water bath for a few minutes can be attempted, followed by vortexing. Caution: Prolonged heating may degrade some compounds.[2]

  • Sterilization (Optional but Recommended): a. To ensure sterility for long-term storage and use in cell culture, filter the 10 mM stock solution through a 0.2 µm sterile syringe filter. b. Crucially, use a DMSO-compatible filter membrane, such as PTFE (polytetrafluoroethylene) or nylon , to prevent filter degradation and contamination of your stock.[6]

  • Aliquoting and Storage: a. Dispense the sterile stock solution into small, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes. b. Store aliquots at -20°C or -80°C for long-term stability. This practice is vital to avoid repeated freeze-thaw cycles , which can cause the compound to fall out of solution and degrade over time.[2][12]

Protocol 2: Preparation of Working Solutions for Cell Assays

This protocol describes the critical step of diluting the high-concentration DMSO stock into your aqueous cell culture medium. The primary challenge here is avoiding "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.[12][13]

Workflow Diagram: From Stock to Cells

G cluster_0 Preparation in DMSO cluster_1 Dilution for Assay cluster_2 Assay Controls weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve aliquot 3. Aliquot & Store at -80°C dissolve->aliquot thaw 4. Thaw Single Aliquot aliquot->thaw Begin Experiment dilute 5. Serially Dilute into Pre-warmed Medium thaw->dilute add_to_cells 6. Add to Cell Culture Plate dilute->add_to_cells control Vehicle Control: Medium + a matched concentration of DMSO add_to_cells->control Run in Parallel

Caption: Workflow for preparing and using DMSO stock solutions.

Step-by-Step Methodology:

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.[13] Serum proteins like albumin can sometimes help solubilize hydrophobic compounds.[12]

  • Perform Serial or Stepwise Dilution: Never add the concentrated DMSO stock directly into a large volume of medium. To avoid precipitation, perform an intermediate dilution step.[12]

    • Example for a 10 µM final concentration: a. Pipette 998 µL of pre-warmed medium into a sterile tube. b. Add 2 µL of your 10 mM stock solution into the medium (this creates an intermediate 20 µM solution with 0.2% DMSO). Pipette the stock directly into the liquid and mix immediately by gently vortexing or pipetting up and down. Do not add the stock to the wall of the tube.[13] c. This 20 µM solution can then be used to treat your cells. For a 1:2 final dilution (to get 10 µM), you would add, for example, 100 µL of this solution to cells growing in 100 µL of medium. d. The final DMSO concentration in the well will be 0.1%.

  • Vehicle Control: It is absolutely essential to include a vehicle control in every experiment. This control group should be treated with the same final concentration of DMSO as your experimental group, but without the compound.[2][8] This allows you to distinguish the effects of the compound from any effects of the solvent itself.

Data Presentation and Quality Control

DMSO Cytotoxicity Limits

The tolerance for DMSO varies between cell lines. It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.

Cell Line ExampleDMSO Conc. Causing >30% Viability Reduction (72h)Recommended Max Final Conc.Reference
HepG20.625%≤ 0.3%[7]
Huh72.5%≤ 0.5%[7]
MCF-7> 0.3125%≤ 0.1%[7]
General Rule > 0.5% ≤ 0.1% - 0.5% [2][4]
Visual Inspection for Precipitation

Always visually inspect your diluted working solutions before adding them to cells. Look for any cloudiness, turbidity, or crystalline particles.[12] The presence of precipitate indicates the compound has fallen out of solution, and the effective concentration will be unknown and non-reproducible.

Diagram: The "Solvent Shock" Phenomenon

G cluster_0 DMSO Stock cluster_1 Aqueous Medium cluster_2 Result: Precipitation DMSO DMSO Compound_DMSO Compound DMSO->Compound_DMSO dissolves Medium Water (Medium) Compound_DMSO->Medium Successful Solubilization (Stepwise Dilution) Precipitate Precipitate Compound_DMSO->Precipitate 'Solvent Shock' (Rapid Dilution)

Caption: Rapid dilution from DMSO into aqueous media can cause precipitation.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO Insufficient solvent volume; low intrinsic solubility.Try increasing the volume of DMSO to prepare a lower concentration stock (e.g., 5 mM or 1 mM). Use sonication and gentle warming (37°C).[2]
Precipitate forms immediately upon dilution in medium "Solvent Shock"; final concentration exceeds aqueous solubility limit.Perform a stepwise dilution as described in Protocol 2.[12] Reduce the final target concentration of the compound.[13] Ensure the medium is pre-warmed to 37°C.[13]
Precipitate forms over time in the incubator Compound is unstable at 37°C; interaction with media components; pH shift.Reduce the incubation time if possible. Evaluate compound stability. Ensure media pH is stable (typically 7.2-7.4).[13]
Inconsistent assay results Inaccurate pipetting of small volumes; compound precipitation; stock degradation.Use calibrated pipettes and low-retention tips. Always visually inspect for precipitate. Use fresh aliquots of stock solution for each experiment to avoid freeze-thaw cycles.[12]

Safety Precautions

  • Methyl 2-(benzo[d]isoxazol-5-yl)acetate: The toxicological properties may not be fully characterized. Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear nitrile gloves. Work in a well-ventilated area or chemical fume hood.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-(benzo[d]oxazol-5-yl)acetate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Retrieved from [Link]

  • Al-Samydai, A., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Sá, M. V. C., et al. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture? ResearchGate. Retrieved from [Link]

  • Yuan, C., et al. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. The primary transformation discussed is the reductive cleavage of the endocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. The primary transformation discussed is the reductive cleavage of the endocyclic N-O bond, a characteristic reaction of the isoxazole scaffold under these conditions, to yield Methyl 2-(3-amino-4-hydroxyphenyl)acetate. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry. We will delve into the mechanistic rationale, compare common catalytic systems, provide detailed, step-by-step protocols for two robust methods, and offer insights into process optimization and troubleshooting.

Introduction and Mechanistic Overview

Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a heterocyclic compound featuring the benzisoxazole core. While catalytic hydrogenation is a powerful tool for the reduction of various functional groups, its application to the isoxazole ring system is dominated by a specific and highly favorable reaction pathway: the reductive cleavage of the labile nitrogen-oxygen (N-O) bond.[1][2]

The inherent strain and the electronegativity difference between nitrogen and oxygen make the N-O bond susceptible to hydrogenolysis. The process is not merely a saturation of the heterocyclic ring but a strategic ring-opening transformation. The reaction proceeds via a proposed imine intermediate, which is subsequently reduced to the corresponding amine.[2][3][4] The overall transformation converts the benzisoxazole moiety into an ortho-aminophenol derivative, a valuable building block in medicinal chemistry.

It is critical for the researcher to understand that preserving the isoxazole ring during catalytic hydrogenation is exceptionally challenging and would require non-standard catalysts or highly specific catalyst poisoning techniques to prevent N-O scission.[5] Therefore, the protocols described herein are optimized for the efficient and high-yield synthesis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate.

Figure 1: Proposed reaction pathway for the catalytic hydrogenation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

Catalyst System Selection: A Comparative Analysis

The choice of catalyst is paramount for achieving efficient N-O bond cleavage. The two most common and effective heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel (Ra-Ni).

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for a vast array of hydrogenation reactions.[6] It is highly active, relatively safe to handle (when wet), and provides excellent yields for N-O bond cleavage. Its activity can be modulated by the choice of solvent and reaction conditions. For substrates with other reducible groups, chemoselectivity can sometimes be achieved using catalyst poisons like diphenylsulfide or pyridine, though this is less relevant for the primary goal here.[7][8]

  • Raney® Nickel (Ra-Ni): A sponge-like, high-surface-area nickel catalyst, Ra-Ni is particularly effective for the reduction of nitrogen-containing compounds and heteroatom-heteroatom bonds.[9] It is often more cost-effective than palladium catalysts but requires more stringent handling procedures as it can be pyrophoric when dry.[9] Its high hydrogen content, absorbed during activation, contributes to its potent catalytic activity.[10]

The following table summarizes typical conditions for each catalyst system for this transformation.

ParameterMethod 1: Palladium on CarbonMethod 2: Raney® Nickel
Catalyst Loading 5-10 mol% (w/w) of 5% or 10% Pd/C~20-50% (w/w) of an aqueous slurry
Hydrogen Source H₂ gas (balloon or pressure vessel)H₂ gas or transfer hydrogenation (e.g., hydrazine)
H₂ Pressure 1 - 4 atm (15 - 60 psi)1 - 4 atm (15 - 60 psi)
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, Ethanol
Temperature 25 - 50 °C25 - 60 °C
Typical Reaction Time 2 - 12 hours4 - 24 hours
Key Advantage High activity, good functional group tolerance, easier handling.Cost-effective, very high activity for N-O bonds.
Key Disadvantage Higher cost of palladium.Pyrophoric nature requires careful handling; potential for lower chemoselectivity.

Detailed Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Proper personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Hydrogen is a flammable gas; ensure there are no ignition sources nearby.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure using a hydrogen balloon, suitable for most academic and research laboratories.

Figure 2: Workflow for Pd/C-catalyzed hydrogenation.

Materials:

  • Methyl 2-(benzo[d]isoxazol-5-yl)acetate (1.0 eq)

  • 10% Palladium on Carbon (5-10% w/w)

  • Methanol (ACS grade)

  • Hydrogen gas balloon

  • Celite® or a similar filter aid

  • Round-bottom flask equipped with a magnetic stir bar

  • Three-way stopcock adapter

Procedure:

  • Reaction Setup: To a round-bottom flask, add Methyl 2-(benzo[d]isoxazol-5-yl)acetate (e.g., 1.0 g, 5.23 mmol). Dissolve the substrate in methanol (approx. 20-30 mL).

  • Inerting the System: Fit the flask with a three-way stopcock. Flush the flask with an inert gas (Nitrogen or Argon) for 2-3 minutes to remove atmospheric oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (e.g., 100 mg, 10% w/w). Note: Never add a dry hydrogenation catalyst to a flask containing flammable solvent vapor in the presence of air.

  • Hydrogenation: Connect a balloon filled with hydrogen gas to the stopcock. Carefully evacuate the flask under vacuum for 1-2 minutes while stirring gently, then switch the stopcock to backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-4 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Leave the reaction under a positive pressure of hydrogen (the balloon will appear slightly deflated over time as H₂ is consumed). Stir the mixture vigorously at room temperature (20-25 °C). A powerful stirrer is needed to ensure good mixing of the solid catalyst, liquid, and gas phases.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, filter it through a small plug of silica or a syringe filter to remove the catalyst, and spot it on a TLC plate. The disappearance of the starting material and the appearance of a more polar spot (the aminophenol product) indicates progress.

  • Workup: Once the reaction is complete (typically 2-8 hours), carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol or ethyl acetate. Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) in a Büchner or Hirsch funnel. Wet the Celite® pad with the reaction solvent. Carefully filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the pad thoroughly with additional solvent to ensure all product is collected. Caution: The Celite® pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the open air. Quench it carefully with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(3-amino-4-hydroxyphenyl)acetate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol requires careful handling of the pyrophoric catalyst. Raney® Nickel is typically supplied and handled as a slurry in water.

Materials:

  • Methyl 2-(benzo[d]isoxazol-5-yl)acetate (1.0 eq)

  • Raney® Nickel (aqueous slurry, ~50% w/w)

  • Ethanol (ACS grade)

  • Hydrogen gas (pressure vessel or balloon)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Catalyst Preparation: In a reaction flask, carefully decant the water from the commercial Raney® Nickel slurry. Wash the catalyst by adding ethanol, swirling, allowing the catalyst to settle, and decanting the solvent. Repeat this wash 3-4 times to replace the water with the reaction solvent. Always keep the catalyst covered with solvent.

  • Reaction Setup: To the flask containing the washed Raney® Nickel in ethanol, add a solution of Methyl 2-(benzo[d]isoxazol-5-yl)acetate in ethanol.

  • Hydrogenation: Secure the flask in a hydrogenation apparatus (e.g., a Parr shaker) or set it up for balloon hydrogenation as described in Protocol 1. Pressurize the vessel with hydrogen gas (e.g., 50 psi) or use a balloon.

  • Reaction: Stir or shake the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) to increase the reaction rate.

  • Monitoring and Workup: Monitor the reaction by TLC as described previously. Once complete, vent the apparatus and flush with an inert gas.

  • Catalyst Removal: Allow the dense Raney® Nickel catalyst to settle to the bottom of the flask. Carefully decant the supernatant solution. Add fresh solvent, swirl, and decant again to wash the catalyst. Combine the decanted solutions. Alternatively, filter through Celite® as described in Protocol 1, ensuring the catalyst is never allowed to dry.

  • Isolation and Purification: Concentrate the combined organic solutions under reduced pressure. Purify the resulting crude product as required.

Troubleshooting and Advanced Considerations

  • Incomplete Reaction: If the reaction stalls, the catalyst may be inactive. This can be addressed by adding a fresh portion of the catalyst. Insufficient stirring can also lead to poor reaction rates.

  • Side Reactions: Over-reduction of the aromatic ring is possible under harsh conditions (high pressure, high temperature, or with highly active catalysts like Rhodium). Sticking to the mild conditions described should prevent this. The ester moiety is generally stable to these hydrogenation conditions but could be reduced with more aggressive catalysts or conditions.

  • Product Instability: Aminophenols can be susceptible to air oxidation, which may result in the formation of colored impurities. It is advisable to perform the workup expeditiously and store the final product under an inert atmosphere.

Conclusion

The catalytic hydrogenation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a reliable and efficient method for synthesizing Methyl 2-(3-amino-4-hydroxyphenyl)acetate via reductive N-O bond cleavage. Both Pd/C and Raney® Nickel are excellent catalysts for this transformation, with the choice often depending on cost, scale, and available equipment. By following the detailed protocols and understanding the underlying chemical principles, researchers can successfully employ this reaction to generate valuable aminophenol intermediates for further synthetic applications.

References

  • Yamanaka, H., Shiraiwa, M., Sakamoto, T., et al. (1982). Hydration and Hydrogenation of Acetylenic Side-Chains at the 4- or 5-Position of Isoxazoles. Chemical and Pharmaceutical Bulletin, 30(2), 543-548. [Link]

  • Zhang, T., & Li, C. J. (2019). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry, 85(1), 324-332. [Link]

  • Kashima, C. (1979). Synthetic Reactions using Isoxazole Compounds. HETEROCYCLES, 12(10), 1343-1369. [Link]

  • Stables, J. P., & Stables, J. (2004). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. Epilepsy Research, 61(1-3), 31-39. [Link]

  • Campeau, L. C., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6448-6451. [Link]

  • Ohashi, K., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6908-6921. [Link]

  • Zarudnitskii, E. V., & Vovk, M. V. (2016). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 52(2), 67-85. [Link]

  • McKinnon, D. M., & Wong, J. Y. (1971). Studies on Some 2,1-Benzisoxazole Derivatives. Canadian Journal of Chemistry, 49(12), 2018-2023. [Link]

  • Ropuszyńska-Robak, M., & Gryglewicz, S. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices, 3(4), 228-247. [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Auricchio, S., et al. (1976). Reduction of .DELTA.2-isoxazolines. 3. Raney nickel catalyzed formation of .beta.-hydroxy ketones. Journal of the American Chemical Society, 98(21), 6580-6584. [Link]

  • Covert, H. L., & Adkins, H. (1932). Preparation of a Raney Nickel Catalyst. Journal of the American Chemical Society, 54(10), 4116-4117. [Link]

  • The Organic Chemist. (2021). Raney Nickel Reduction Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 812-814. [Link]

  • Jiang, H., et al. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Catalysts, 6(7), 99. [Link]

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-323. [Link]

  • Ohashi, K., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. PMC - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-(benzo[d]isoxazol-5-yl)acetate Synthesis

Welcome to the Technical Support Center. Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a highly valued heterocyclic intermediate utilized in the development of hypoxia-inducible factor (HIF)-1α inhibitors[1] and bromodomain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a highly valued heterocyclic intermediate utilized in the development of hypoxia-inducible factor (HIF)-1α inhibitors[1] and bromodomain and extra-terminal (BET) bivalent inhibitors for prostate cancer therapies[2].

Synthesizing the benzo[d]isoxazole core presents unique chemical challenges, primarily due to the lability of the N–O bond under specific conditions[3]. This guide provides mechanistic insights, troubleshooting Q&As, and field-validated protocols to help drug development professionals maximize reaction yields and maintain structural integrity.

Mechanistic Workflows & Failure Modes

Understanding the mechanistic divergence between successful ring closure and degradation is critical. The diagram below illustrates the desired synthesis pathway versus the primary failure mode (Kemp elimination) encountered during scale-up.

SynthesisPathway Oxime Oxime Precursor (2-hydroxybenzaldehyde oxime) Target Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Target Product) Oxime->Target Mild Cyclization (e.g., PPh3/DEAD) SideProduct Salicylonitrile Derivative (Kemp Elimination) Oxime->SideProduct Harsh Basic Cyclization Target->SideProduct Strong Base / Heat (Ring Opening)

Reaction pathways for benzisoxazole synthesis and Kemp elimination.

Troubleshooting Guide (Q&A)

Q: Why is my yield dropping significantly during the base-promoted benzisoxazole ring closure? A: The primary culprit is the Kemp elimination [4]. The N–O bond of the benzo[d]isoxazole ring is relatively weak and highly susceptible to base-catalyzed cleavage, yielding a 2-hydroxybenzonitrile (salicylonitrile) species[5]. If you are using harsh bases (e.g., NaOH, KOH) or extended heating with K₂CO₃ to promote the cyclization of the oxime precursor, the base will abstract a proton, triggering an irreversible ring-opening cascade. Solution: Switch to milder, redox-driven cyclization conditions, such as a Mitsunobu-type ring closure, which bypasses the basic degradation pathway entirely.

Q: How can I optimize the esterification of 2-(benzo[d]isoxazol-5-yl)acetic acid without degrading the heterocycle? A: Benzo[d]isoxazoles are sensitive to prolonged exposure to strong mineral acids at elevated temperatures. Standard Fischer esterification (refluxing methanol with concentrated H₂SO₄) can lead to partial degradation or hydrolysis of the ring[3]. Solution: Utilize mild, low-temperature esterification. Thionyl chloride (SOCl₂) in methanol at 0 °C to room temperature is highly effective. The in situ generation of HCl provides sufficient catalytic acidity without the oxidative stress of sulfuric acid.

Q: I am observing a large amount of unreacted starting material during the initial oxime formation. How do I push this to completion? A: Oxime formation from the corresponding benzaldehyde derivative requires strict pH control. If the pH is too low, the hydroxylamine is fully protonated and non-nucleophilic. If it is too high, the carbonyl becomes less electrophilic. Buffer the reaction with sodium acetate (NaOAc) to maintain an optimal pH of ~4.5–5.0.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized procedures which incorporate built-in analytical checkpoints.

Protocol A: Mild Esterification via Thionyl Chloride

Causality: This method generates anhydrous HCl in situ, allowing for rapid esterification at low temperatures, thereby preventing acid-catalyzed ring degradation.

  • Preparation: Suspend 2-(benzo[d]isoxazol-5-yl)acetic acid (1.0 eq) in anhydrous methanol (10 mL/mmol) under an argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) over 15 minutes. Caution: Exothermic reaction with vigorous gas (SO₂, HCl) evolution.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The starting acid (streaking at baseline) should disappear, replaced by a higher Rf spot (the methyl ester).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ (to neutralize residual acid), dry over Na₂SO₄, and evaporate to yield the pure ester.

Protocol B: Benzisoxazole Ring Closure via Mitsunobu Conditions

Causality: Avoids basic conditions entirely by utilizing redox chemistry to activate the oxime hydroxyl for intramolecular nucleophilic attack, completely bypassing the Kemp elimination pathway.

  • Preparation: Dissolve the methyl 2-(3-formyl-4-hydroxyphenyl)acetate oxime precursor (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.1 M) at 0 °C under argon.

  • Activation: Slowly add diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise. The solution will turn deep yellow.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Validation Check: Analyze via LC-MS. The mass should reflect a loss of H₂O [M-18] from the oxime precursor.

  • Workup: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to separate the product from triphenylphosphine oxide byproducts.

Quantitative Data: Condition Screening

The table below summarizes the impact of various cyclization conditions on the yield of the intact benzo[d]isoxazole core versus the formation of the Kemp elimination byproduct.

Cyclization MethodReagents & SolventTemperatureBenzisoxazole Yield (%)Salicylonitrile Byproduct (%)
Harsh Basic KOH, Ethanol80 °C (Reflux)15%78%
Mild Basic K₂CO₃, DMF60 °C45%35%
Acidic SOCl₂, Pyridine0 °C to RT62%10%
Mitsunobu (Optimized) PPh₃, DEAD, THF0 °C to RT88% < 2%

Data demonstrates that redox-driven (Mitsunobu) cyclization vastly outperforms base-catalyzed methods by suppressing N–O bond cleavage.

Frequently Asked Questions (FAQs)

How should I store Methyl 2-(benzo[d]isoxazol-5-yl)acetate? Store the compound under an inert atmosphere (argon or nitrogen) at 2–8 °C (cold-chain transportation is recommended for bulk quantities). It is generally stable but can slowly degrade upon prolonged exposure to moisture and ambient light.

What is the best analytical method to detect ring-opened impurities? Infrared (IR) spectroscopy is highly diagnostic and rapid. The Kemp elimination product features a strong, sharp nitrile (-C≡N) stretch at ~2220 cm⁻¹, which is completely absent in the intact benzo[d]isoxazole. Additionally, LC-MS will show an [M-H]⁻ peak corresponding to the phenolic byproduct.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)
  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)
  • Benzisoxazole (Kemp Elimination)
  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS)

Sources

Optimization

Troubleshooting impurities in Methyl 2-(benzo[d]isoxazol-5-yl)acetate preparation

Welcome to the technical support center for the synthesis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the preparation of this important heterocyclic compound. We will delve into the causality behind experimental outcomes and provide actionable, field-proven solutions to ensure the integrity and purity of your synthesis.

Troubleshooting Guide: Impurity and Yield Issues

This section addresses specific experimental problems in a question-and-answer format, providing a logical framework for identifying the root cause and implementing effective solutions.

Question 1: My reaction is resulting in a very low yield or fails to produce the desired product. What are the likely causes and how can I fix this?

Low yields are a frequent issue in heterocyclic synthesis and can often be traced back to the stability of intermediates or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1][2]

Possible Cause A: Inefficient Cyclization or Precursor Instability

The formation of the benzo[d]isoxazole ring is the critical step. If the precursor, often an ortho-functionalized aromatic compound, is not correctly activated or if the cyclization conditions are not optimal, the reaction will stall. For instance, in syntheses involving in-situ generation of a nitrile oxide from an aldoxime, the nitrile oxide can dimerize to form a furoxan if it does not react promptly with the dipolarophile.[2]

Recommended Solutions:

  • Verify Starting Material Purity: Ensure the purity of your precursors. The presence of contaminants can inhibit the reaction.

  • Optimize Reaction Temperature: Temperature control is critical. Some cyclization reactions require initial cooling to control exothermic reactions or stabilize intermediates, followed by heating to drive the reaction to completion.[1] Systematically screen a range of temperatures to find the optimal balance.

  • Choice of Base/Catalyst: The strength and stoichiometry of the base or catalyst used for cyclization are paramount. If using a base to promote condensation, ensure it is strong enough to deprotonate the active methylene group but not so strong as to cause degradation of the starting material or product.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time. This will help determine the optimal reaction time and prevent product degradation from prolonged heating.

Decision Tree for Troubleshooting Low Yields

LowYield_Troubleshooting Start Low or No Yield Observed Check_SM Verify Purity & Integrity of Starting Materials Start->Check_SM Check_Conditions Analyze Reaction Conditions Start->Check_Conditions SM_OK Materials are Pure Check_SM->SM_OK Pass SM_Bad Degradation or Impurity Found Check_SM->SM_Bad Fail Cond_Temp Optimize Temperature Check_Conditions->Cond_Temp Cond_Solvent Screen Solvents Check_Conditions->Cond_Solvent Cond_Base Adjust Base/Catalyst Stoichiometry Check_Conditions->Cond_Base SM_OK->Check_Conditions Purify_SM Purify or Re-source Starting Materials SM_Bad->Purify_SM Improved_Yield Improved Yield Cond_Temp->Improved_Yield Cond_Solvent->Improved_Yield Cond_Base->Improved_Yield

Caption: A decision-making flowchart for addressing low yield issues.

Question 2: My final product is contaminated with significant impurities. How can I identify and eliminate them?

Impurity profiling is essential. The nature of the impurity provides clues about the underlying side reactions.

Common Impurities and Their Origins

Impurity TypePotential Structure / DescriptionLikely Cause
Starting Material Unreacted Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (or similar precursor)Incomplete reaction; insufficient heating or reaction time.
Isomeric Impurity Methyl 2-(benzo[d]isoxazol-6 -yl)acetateLack of regioselectivity during the cyclization step, especially if starting from a meta-substituted precursor.[1]
Hydrolysis Product 2-(Benzo[d]isoxazol-5-yl)acetic acidHydrolysis of the methyl ester during aqueous workup (especially if basic) or on silica gel.
Ring-Opened Product e.g., Methyl 2-(2-cyano-4-hydroxyphenyl)acetateThe isoxazole N-O bond can be labile and may cleave under harsh reductive or basic conditions.[1]

Workflow for Impurity Identification and Remediation

Impurity_Workflow cluster_remediation Remediation Options Start Impure Product Obtained Analyze Analyze Crude Product (LC-MS, NMR) Start->Analyze Identify Identify Impurity Structure Analyze->Identify Remediate Select Remediation Strategy Identify->Remediate Recrystallize Recrystallization Remediate->Recrystallize Different Polarity Chromatography Optimize Chromatography Remediate->Chromatography Co-elution Modify_Workup Modify Workup Remediate->Modify_Workup Workup-Related Modify_Reaction Modify Reaction Conditions Remediate->Modify_Reaction Reaction-Related Pure_Product Pure Product Recrystallize->Pure_Product Chromatography->Pure_Product Modify_Workup->Start Re-run & Re-analyze Modify_Reaction->Start Re-run & Re-analyze

Caption: General workflow for identifying and eliminating impurities.

Recommended Solutions:

  • Isomeric Impurities: Improving regioselectivity often involves modifying reaction conditions. Changing the solvent polarity or adjusting the pH can favor the formation of one isomer over another.[1]

  • Hydrolysis: Avoid strongly basic or acidic conditions during workup if possible. Use a mild base like sodium bicarbonate for neutralization. If hydrolysis on silica gel is suspected, the column can be neutralized by pre-flushing with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

  • Purification Strategy: If impurities co-elute with the product during silica gel chromatography, consider switching the stationary phase (e.g., to alumina) or the solvent system. Recrystallization is an excellent alternative for removing small amounts of closely related impurities if a suitable solvent can be found.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Methyl 2-(benzo[d]isoxazol-5-yl)acetate and what are the critical steps?

A common approach involves the intramolecular cyclization of a suitably substituted benzene ring. A representative synthesis is shown below. The critical step is the reductive cyclization of the nitro group onto the adjacent carbonyl-containing side chain, which forms the N-O bond of the isoxazole ring.

Illustrative Synthetic Pathway

reaction_scheme SM Methyl 2-(4-hydroxy-3-nitrophenyl)acetate Product Methyl 2-(benzo[d]isoxazol-5-yl)acetate SM->Product Reductive Cyclization Reagent Reducing Agent (e.g., SnCl2, H2/Pd)

Caption: A plausible synthetic route to the target compound.

Q2: What are the best analytical techniques for monitoring reaction progress and assessing final purity?

A combination of methods is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the product and any impurities, which aids in structure elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure of the purified product and can be used to identify the structures of major impurities if they can be isolated.

Q3: My product appears to be an oil, but I expected a solid. What should I do?

First, confirm the product's identity via spectroscopic methods (NMR, MS). If the data matches the desired structure, two possibilities exist:

  • Presence of Residual Solvent: The product may be contaminated with residual solvent from the reaction or purification. Drying the sample under a high vacuum for an extended period can remove these volatile impurities.[3]

  • The Product is an Oil: The compound may simply be an oil or a low-melting solid at room temperature. Product listings sometimes describe it as a powder, crystal, or liquid. If purity is high, proceed with the material as is. If impurities are present, they may be acting as a eutectic mixture, preventing crystallization. Further purification would be required.

Q4: Can the isoxazole ring decompose during purification?

Yes, the N-O bond in the isoxazole ring can be sensitive to certain conditions.[1]

  • Strongly Basic or Acidic Conditions: Can lead to ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond. If a nitro group was reduced to form the ring, ensure the catalyst is removed before proceeding to subsequent steps that might involve hydrogenation.

  • Photochemical Conditions: Some isoxazoles are sensitive to UV light.[1] It is good practice to protect the reaction from direct light.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This method provides a starting point for analyzing the purity of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. Optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temp. 30 °C
Protocol 2: Column Chromatography Purification

This is a general guide for purifying the crude product. The optimal solvent system must be determined by TLC first.

  • Prepare the Slurry: Dry silica gel (e.g., 60 Å, 230-400 mesh) is mixed with the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane) to form a slurry.

  • Pack the Column: The slurry is carefully poured into a glass column and allowed to pack under gentle pressure or gravity. A layer of sand is added to the top to prevent disturbance.[3]

  • Load the Sample: The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column bed.

  • Elute the Column: The column is eluted with the chosen solvent system. The polarity is gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Collect Fractions: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Combine and Concentrate: Pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.[7]

References
  • Kiyani, H., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved from [Link]

  • Gao, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]

  • Yue, D., et al. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Wang, Z., et al. (2022). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-(benzo[d]oxazol-5-yl)acetate — Chemical Substance Information. Retrieved from [Link]

  • Research Results in Pharmacology. (2025). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • Markus, M., et al. (2022). Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. Archiv der Pharmazie. Retrieved from [Link]

  • Nfor, E. N., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiet. Retrieved from [Link]

  • ResearchGate. (2026). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 2-(6-METHOXYBENZO[D]ISOXAZOL-3-YL)ACETATE. Retrieved from [Link]

  • RSC Advances. (2026). Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Welcome to the technical support guide for the purification of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. This document provides researchers, chemists, and drug development professionals with a comprehensive, experience-dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. This document provides researchers, chemists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal recrystallization solvent and troubleshooting common experimental challenges. Our goal is to move beyond rote protocols and empower you with the scientific rationale needed to make informed decisions, ensuring high purity and yield.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental questions that form the basis of a successful recrystallization strategy.

Q1: What are the essential characteristics of an ideal recrystallization solvent?

An ideal solvent for recrystallization is not merely one that dissolves the compound. It must meet a specific set of criteria to effectively separate the desired product from its impurities.[1][2] The primary requirements are:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[3][4][5] This temperature-dependent solubility gradient is the driving force of the entire process.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired compound crystallizes).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][4]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[4][6][7]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective for the scale of the purification.[4]

Q2: How does the molecular structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate guide solvent selection?

Understanding the structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate (MW: 191.19 g/mol [8]) is crucial for applying the "like dissolves like" principle.[5][7]

  • Polarity: The molecule possesses both polar and non-polar features. The benzisoxazole ring system is aromatic and relatively non-polar, while the methyl ester group (-COOCH₃) introduces significant polarity and can act as a hydrogen bond acceptor. This dual nature suggests that solvents of intermediate polarity, such as ethyl acetate, acetone, or short-chain alcohols, are excellent starting points for screening. Extremely non-polar solvents (e.g., hexane) or highly polar solvents (e.g., water) are less likely to be suitable as single solvents but may be effective as part of a mixed-solvent system.

  • Rigidity and Crystallinity: The planar, rigid structure of the fused benzisoxazole ring is conducive to forming a stable crystal lattice, which is a prerequisite for successful recrystallization.[9] Compounds with more flexible, aliphatic chains are often more difficult to crystallize.[9]

Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization, and when should each be used?

A single-solvent recrystallization is the preferred and more straightforward method.[12] It is used when a single solvent is identified that meets the ideal differential solubility criteria.[1]

A mixed-solvent recrystallization is employed when no single solvent is suitable.[1][5] This often occurs when a compound is extremely soluble in one solvent and nearly insoluble in another. The technique relies on a pair of miscible solvents:

  • "Solvent" or "Good Solvent": In which the compound is highly soluble.

  • "Antisolvent" or "Bad Solvent": In which the compound is poorly soluble.[13][14]

The procedure typically involves dissolving the compound in a minimum amount of the hot "good solvent" and then adding the "bad solvent" dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation.[14][15] This creates a finely-tuned solvent environment where the compound is no longer soluble at high temperatures, allowing for crystallization upon cooling.

Section 2: Experimental Workflow & Protocols

This section provides a systematic, step-by-step approach to identifying an optimal solvent system and performing the purification.

Part A: Initial Solvent Screening Protocol

The selection of a recrystallization solvent is primarily an empirical process.[5] A small-scale screening experiment is the most effective way to identify suitable candidates.

Methodology:

  • Place approximately 50-100 mg of crude Methyl 2-(benzo[d]isoxazol-5-yl)acetate into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, mixing after each addition. Record whether the compound dissolves. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point.[2]

  • Continue adding the hot solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.[1][3]

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful test will show significant crystal formation. If no crystals form, it may indicate that too much solvent was used or the compound is too soluble even when cold.[16]

Table 1: Candidate Solvents for Recrystallization Screening (Listed in approximate order of increasing polarity)

SolventBoiling Point (°C)Polarity IndexKey Considerations & Safety Notes
Heptane980.1Good for non-polar impurities. Often used as an antisolvent. Flammable.
Toluene1112.4Good for aromatic compounds. Higher boiling point. Flammable, toxic.
Ethyl Acetate774.4Excellent general-purpose solvent of intermediate polarity. Flammable.[7]
Acetone565.1Strong solvent, low boiling point. Can be difficult to achieve a large solubility differential. Flammable.[7]
Isopropanol (IPA)823.9Common protic solvent. Good for moderately polar compounds.
Ethanol784.3Similar to IPA. Often used with water in mixed systems.[5]
Methanol655.1More polar than ethanol. Lower boiling point. Toxic.[7]
Water10010.2Unlikely to be a good single solvent but is a common antisolvent with alcohols.[5]
Visualization: Solvent Selection Workflow

The following diagram outlines the logical steps for determining the appropriate recrystallization method based on the screening results.

G cluster_0 Single Solvent Evaluation cluster_1 Mixed Solvent Evaluation start Start: Crude Compound screen Screen Solvents (Table 1) start->screen q_sol_cold Soluble in Cold Solvent? screen->q_sol_cold q_sol_hot Insoluble in Hot Solvent? q_sol_cold->q_sol_hot No reject Reject Solvent/Pair and Re-evaluate q_sol_cold->reject Yes q_crystals Crystals Form on Cooling? q_sol_hot->q_crystals No find_good Find 'Good' Solvent (Soluble Hot & Cold) q_sol_hot->find_good Yes q_crystals->find_good No single_solvent Proceed with Single-Solvent Recrystallization q_crystals->single_solvent Yes find_bad Find Miscible 'Bad' Solvent (Insoluble Hot & Cold) find_good->find_bad mixed_solvent Proceed with Mixed-Solvent Recrystallization find_bad->mixed_solvent Pair Found find_bad->reject No Miscible Pair

Caption: Decision workflow for selecting a recrystallization method.

Part B: Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.

  • Continue adding hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent required to form a saturated solution.[12][16]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[12]

  • Once at room temperature, cool the flask further in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16]

  • Dry the purified crystals completely to remove residual solvent.

Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization
  • Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[13][15]

  • While keeping the solution hot, add the "bad" solvent (antisolvent) dropwise with swirling until a persistent cloudiness appears.[14]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again. The solution is now saturated.[14]

  • Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio) for the final wash.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This guide addresses the most common problems in a question-and-answer format.

Q1: My compound will not crystallize upon cooling, even in the ice bath. What should I do?

This is a very common issue that can typically be resolved. There are two primary causes:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[11][16] The solution is not saturated, so the compound remains dissolved even when cold.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to concentrate the solution.[12][17] Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[11] Crystallization requires a nucleation site to begin.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a rough surface for crystals to begin forming.[16][17]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of the pure compound (a "seed crystal"). This provides a perfect template for further crystal growth.[11][17]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[11] This usually happens when the solution becomes saturated at a temperature that is above the melting point of the solute (often due to impurities depressing the melting point).[6][18]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (in a mixed system, add more of the "good" solvent) to decrease the saturation point.[11][17] Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil.[11]

  • Solution 2: The presence of significant impurities is a common cause. If the oil persists, it may be necessary to remove the solvent and re-purify the crude material by another method, such as column chromatography, before attempting recrystallization again.

Q3: My final yield is very low. How can I improve it?

A low yield can be attributed to several factors throughout the process:

  • Using Too Much Solvent: As discussed, this is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[16][17]

  • Premature Crystallization: If the solution cools too much during a hot gravity filtration, the product can crystallize in the filter paper. Using slightly more hot solvent than the bare minimum can prevent this.[18] The excess can be evaporated before the final cooling step.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[16]

  • Incomplete Cooling: Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize precipitation.

Visualization: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

G p1 Problem: No Crystals Formed cause1a Cause: Too Much Solvent? p1->cause1a cause1b Cause: Supersaturation? p1->cause1b p2 Problem: Compound 'Oiled Out' cause2a Cause: Cooled Too Quickly? p2->cause2a cause2b Cause: Significant Impurities? p2->cause2b p3 Problem: Low Yield cause3a Cause: Too Much Solvent Used? p3->cause3a cause3b Cause: Excessive Washing? p3->cause3b sol1a Solution: Boil off excess solvent and re-cool. cause1a->sol1a sol1b Solution: Scratch flask or add a seed crystal. cause1b->sol1b sol2a Solution: Re-heat, add more solvent, cool very slowly. cause2a->sol2a sol2b Solution: Consider pre-purification by chromatography. cause2b->sol2b sol3a Solution: Use minimum hot solvent for saturation. cause3a->sol3a sol3b Solution: Wash with minimal ice-cold solvent. cause3b->sol3b

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Mixed Solvent Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization, Filtration and Melting Point. [Link]

  • University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization Background. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization - Single Solvent. [Link]

  • University of Central Arkansas, Department of Chemistry. (n.d.). 4. Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • University of California, Davis, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Columbia University, Department of Chemistry. (n.d.). Crystallization Solvents. [Link]

  • ResearchGate. (n.d.). Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. [Link]

  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. [Link]

  • ASABE Technical Library. (2012). Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • NextSDS. (n.d.). Methyl 2-(benzo[d]oxazol-5-yl)acetate — Chemical Substance Information. [Link]

  • ACS Publications. (2013). Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes. ACS Combinatorial Science. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden loss of purity in their heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden loss of purity in their heterocyclic intermediates. Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a highly valuable but chemically vulnerable building block. Its instability stems from a dual-threat architecture: an ester moiety prone to hydrolysis and a benzisoxazole ring highly sensitive to specific environmental triggers.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your compound from receipt to final assay.

Core Degradation Pathways (The "Why")

To effectively store a molecule, you must first understand how it breaks down. Methyl 2-(benzo[d]isoxazol-5-yl)acetate degrades via two primary, independent pathways:

  • Ester Hydrolysis: The methyl ester is highly prone to hydrolysis when exposed to moisture, a reaction that is significantly accelerated under both acidic and alkaline conditions, as well as at elevated temperatures[][2].

  • N-O Bond Cleavage: The N-O bond within the benzisoxazole ring is inherently labile due to the repulsion between the lone-pair electrons of the adjacent nitrogen and oxygen atoms[3]. This bond can be cleaved by strong bases (triggering a Kemp elimination) or by ultraviolet (UV) light (triggering photochemical reorganization)[4][5].

Pathways API Methyl 2-(benzo[d]isoxazol-5-yl)acetate [Intact Molecule] Hydrolysis Ester Hydrolysis (Trigger: Moisture, Heat) API->Hydrolysis H2O / pH Extremes Cleavage N-O Bond Cleavage (Trigger: UV Light, Base) API->Cleavage hν / OH- Acid 2-(benzo[d]isoxazol-5-yl)acetic acid [Mass Shift: -14 Da] Hydrolysis->Acid Degradation RingOpen Cyanophenol Derivative [Isomerization: Same Mass] Cleavage->RingOpen Degradation

Figure 1: Degradation pathways of Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

Troubleshooting FAQs

Q1: We store our vials in a refrigerator (2–8 °C), but we still observe significant degradation over time. What is failing? A1: Refrigeration successfully controls thermal degradation but introduces a severe moisture risk if not managed correctly. When a cold vial is opened in a humid laboratory, micro-condensation immediately forms on the interior walls and the compound itself.

  • Causality: This condensation provides the exact aqueous environment required for ester hydrolysis[]. Furthermore, if the glass vial leaches trace alkali (common in lower-grade glass), it creates a basic microenvironment that catalyzes both ester hydrolysis[2] and base-induced N-O bond cleavage[4].

  • Self-Validating Protocol: Implement a strict temperature equilibration step (see SOP below). Place a cobalt-free humidity indicator card inside your secondary storage container. If the card changes color, your desiccant is exhausted, and the storage system is compromised.

Q2: I observed unexpected byproducts in my LC-MS analysis with the exact same mass as the intact API. What caused this? A2: You are observing an isomerization event caused by the cleavage of the benzisoxazole ring.

  • Causality: The N-O bond is photochemically labile. Exposure to ambient lab lighting (UV radiation) induces photochemical cleavage, generating reactive intermediates like azirines, which rapidly undergo skeletal reorganization[5]. Alternatively, exposure to trace bases triggers a Kemp elimination, opening the ring to form a cyanophenol derivative[4]. Because the ring simply opens without losing atoms, the molecular weight remains identical.

  • Self-Validating Protocol: Compare the UV absorption spectra of the two peaks in your LC-MS data. The ring-opened cyanophenol derivative will exhibit a distinct, red-shifted phenolic chromophore compared to the intact benzisoxazole.

Q3: Is it strictly necessary to flush the storage vials with an inert gas like Nitrogen or Argon? A3: Yes. Flushing with nitrogen displaces atmospheric oxygen and, more importantly, atmospheric humidity. This neutralizes both oxidative and hydrolytic degradation pathways, which is a foundational best practice for sensitive pharmaceutical ingredients[6].

Quantitative Stability Data

The table below summarizes the expected stability profile of Methyl 2-(benzo[d]isoxazol-5-yl)acetate under various environmental conditions, demonstrating the critical need for strict storage protocols.

Storage ConditionTimeframePrimary Degradation VectorRemaining Purity (%)
25 °C, Ambient Humidity, Clear Glass30 DaysHydrolysis & Photolysis< 85%
25 °C, Desiccated, Amber Glass30 DaysTrace Hydrolysis> 95%
2–8 °C, Ambient Humidity, Amber Glass6 MonthsCondensation-induced Hydrolysis~ 92%
2–8 °C, Desiccated, Amber Glass, N₂ Flush12 MonthsNone detected> 99%
-20 °C, Desiccated, Amber Glass, N₂ Flush24 MonthsNone detected> 99%
Experimental Protocols & Workflows

Workflow S1 1. Equilibrate to Room Temp S2 2. Aliquot in Inert Gas (N2) S1->S2 S3 3. Seal in Amber Glass S2->S3 S4 4. Pack with Desiccant S3->S4 S5 5. Store at 2-8°C / -20°C S4->S5

Figure 2: Standard operating procedure for aliquoting and storage.

Methodology 1: Inert Aliquoting and Long-Term Storage SOP
  • Step 1: Temperature Equilibration. Remove the master vial from cold storage and place it in a desiccator at room temperature for at least 60 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate micro-condensation, introducing water that drives ester hydrolysis[].

  • Step 2: Inert Atmosphere Handling. Transfer the equilibrated vial into a glove box purged with dry Nitrogen (N₂) or Argon. Causality: Displacing atmospheric oxygen and humidity prevents moisture-driven degradation[6].

  • Step 3: Aliquoting. Dispense the required amounts into Type I borosilicate amber glass vials. Causality: Amber glass blocks UV radiation, preventing photochemical N-O bond cleavage[5]. Type I glass is crucial as lower-grade glass can leach trace alkali, catalyzing base-induced degradation[4].

  • Step 4: Sealing and Desiccation. Seal the vials with PTFE-lined caps. Place the sealed vials inside a secondary container (e.g., a Mylar pouch) along with a silica gel desiccant packet and a humidity indicator card.

  • Step 5: Controlled Storage. Transfer the secondary container to a monitored freezer (-20 °C) for long-term storage, or a refrigerator (2–8 °C) for short-term working stocks[6].

Methodology 2: Self-Validating LC-MS Stability Assay

Purpose: To empirically validate the integrity of your storage system by screening for the two primary degradation pathways.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the stored Methyl 2-(benzo[d]isoxazol-5-yl)acetate in 1.0 mL of LC-MS grade Acetonitrile. Prepare a fresh reference standard concurrently.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Mass Spectrometry Detection. Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Scan from m/z 100 to 500.

  • Step 4: Data Interpretation (The Self-Validation).

    • Intact API: Verify the [M+H]⁺ peak at m/z 192.

    • Hydrolysis Check: Extract m/z 178 ([M-14]⁺). The presence of this peak confirms moisture ingress and ester hydrolysis[2].

    • Ring-Opening Check: Extract m/z 192. If a second peak appears with the same mass but a different retention time and altered UV absorption profile, it confirms base-induced or photochemical Kemp elimination (isomerization to a cyanophenol)[4].

References
  • Benzisoxazole - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgzX02fCPcMdGJcsirxnWJRA1R5WBjjE0UL1jmPWQRHoPTS8lvsz05BGngAvL1CsxcvL557F_TaVmLWoUZY5nRj-VDYlS4gMjV1nHSszSLqukqGPAjCNjHTlApospZCMF5qttJ37U=]
  • N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoe7ioG1fHQwby3OFKajr2Nt7NQcWyYuOpAtLEfk8RV5u28Ch1JnSZsgGOblLPGjytDt4F53ZXPBS-Taz1YZCKslYf-ZKABxf48HLHZSiL6CuPffB289vkyMvXLCQIMBcrk3a1kPs7OM4GZQ==]
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEel4yiXj39ozlgriIlDN7RwVUEW2FfQYMIcLXcRv_Tguy7pEUh_no4kYHyYdExkDMWNn3wNn0Is8zqCQiLS8u7FZxTdoEYPuszUSAl9pjgt9swcs1o04K85VmKfbhw2Me7OWw=]
  • Stability Testing of Active Pharmaceutical Ingredients. bocsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyAMkvzvWcBeghAbFhVrY4D1T4_TY0GTv0WQjOWTkM9_k1kSlFXMRgYsN4P8qVpFHYgs6UtY9Zx4yKdm9RAF_ccXxh7Tf0PHbG90sCMXsfVpbuI1ZLiDOxecNB5rvT2uXu7jhlcDIMrMBfkI5JMte6qO1YIKFWSaofsw6mOv4uBUuOGk4dNYIOVa1IxljGHKnlGUSlvVAl]
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. arborpharmchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLiTacmoKhaySwtPDyUa_BDUQrVfdlp6dolLbhluT6vYeBPRV_EIEIYjyWXv4j0wQUxKX79EzhkkQDfDdDo8nUabSq9y8sJeYgmK_pSYM4YUjB6X5-zgRURRRUe33WULwTUgHCaYMaxjAt12Um4k_f-042_yvf7hBOLcqKgMCQc_zO4GZDQDbxevHD]
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. aade.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1crkMvq5ki9PRBF7a9K7XtzD5XijT1GD8dS4fRDvMhnaCIKduv7p6bwXQnGMQCaQLzF4bKydg0m1tHC_wjXMM5Ml3KEWE4JpuZwdV2SyAnbYkMklf6xao1G3n7zOVc9lzmgtPs9I=]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical hurdles of complex heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical hurdles of complex heterocycles.

Methyl 2-(benzo[d]isoxazol-5-yl)acetate presents a classic "brick-dust" solubility profile. The benzisoxazole ring is a privileged scaffold in medicinal chemistry 1, but its rigid, planar structure drives strong intermolecular π-π stacking. This results in high crystal lattice energy and exceptionally poor aqueous solubility 2. Furthermore, the presence of the methyl acetate moiety restricts our use of aggressive pH adjustments, as extreme pH can trigger irreversible ester hydrolysis. To successfully evaluate this compound, we must bypass its lattice energy or mask its hydrophobicity using advanced, self-validating formulation strategies.

Diagnostic Formulation Workflow

G A Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Poor Aqueous Solubility) B Determine Target Application A->B C In Vitro Assays (High Cosolvent Tolerance) B->C D In Vivo / Preclinical (Low Cosolvent Tolerance) B->D E Cosolvent System (DMSO / PEG400 / Tween 80) C->E Direct Dilution F Evaluate Molecular Properties D->F Formulation Required G Cyclodextrin Complexation (HP-β-CD) F->G Cavity Fit H Amorphous Solid Dispersion (PVP / HPMC) F->H High Lattice Energy I Nanosuspension (Wet Milling) F->I High Lipophilicity J Validation: PXRD, DSC, DLS G->J H->J I->J

Workflow for selecting solubility enhancement strategies for benzisoxazole derivatives.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into my aqueous assay buffer. How do I prevent this?

The Causality: This is a phenomenon known as solvent-shift precipitation. Methyl 2-(benzo[d]isoxazol-5-yl)acetate is highly soluble in DMSO, but upon introduction to water, the local polarity spikes. The compound rapidly reaches supersaturation and, driven by its high lattice energy, nucleates into insoluble microcrystals 3. The Solution: Implement a "step-down" dilution strategy using intermediate cosolvents and surfactants.

  • Pre-dissolve the compound in 100% DMSO (Stock).

  • Prepare an intermediate dilution in a mixture of PEG400 and Tween-80.

  • Add this intermediate dropwise to the aqueous buffer under vortexing. The Tween-80 lowers the interfacial tension, kinetically stabilizing the supersaturated state long enough for the assay duration.

Q2: We are moving to in vivo pharmacokinetic (PK) studies. Cosolvents are causing toxicity. What is the most reliable formulation strategy?

The Causality: High concentrations of cosolvents (like DMSO >5%) cause cell lysis and tissue necrosis. For in vivo applications, we must thermodynamically solubilize the drug without altering the bulk solvent properties. Cyclodextrin (CD) complexation is highly effective here. The hydrophobic benzisoxazole core fits into the non-polar cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior of the CD ensures aqueous solubility 4.

Protocol: HP-β-CD Inclusion Complexation (Kneading Method) Self-Validating System: This protocol includes a filtration and UV-Vis quantification step to prove thermodynamic solubility enhancement rather than kinetic suspension.

  • Wetting: Weigh a 1:2 molar ratio of Methyl 2-(benzo[d]isoxazol-5-yl)acetate to HP-β-CD. Place the HP-β-CD in a mortar and add purified water dropwise to form a uniform paste.

  • Incorporation: Add the API powder incrementally to the paste.

  • Kneading: Triturate vigorously for 60 minutes. Mechanistic note: The mechanical shear forces the displacement of high-energy water molecules from the CD cavity, allowing the lipophilic benzisoxazole to enter 4.

  • Drying: Lyophilize (freeze-dry) the paste for 24 hours to yield a fluffy powder.

  • Validation: Disperse 10 mg of the powder in 1 mL of water. Filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC or UV-Vis. A successful complex will yield a clear filtrate with an API concentration exponentially higher than its intrinsic aqueous solubility.

Q3: The cyclodextrin complex isn't achieving the target dose concentration. What is the next step?

The Causality: If the binding affinity between the CD cavity and the API is insufficient, the equilibrium will not favor complexation. The next step is an Amorphous Solid Dispersion (ASD). By dissolving the drug and a polymer together and rapidly removing the solvent, we kinetically trap the drug in a high-energy, disordered amorphous state, completely bypassing the crystal lattice energy barrier during dissolution 5.

Protocol: ASD via Solvent Evaporation Self-Validating System: ASDs must be validated by thermal and crystallographic analysis to ensure no residual crystallinity remains, which would act as seeds for rapid precipitation.

  • Co-Dissolution: Dissolve the API and Polyvinylpyrrolidone (PVP K30) at a 1:4 (w/w) ratio in a 1:1 mixture of Dichloromethane (DCM) and Methanol. Ensure the solution is optically clear.

  • Evaporation: Transfer to a rotary evaporator. Apply a vacuum at 40°C to rapidly strip the solvent. Mechanistic note: The rapid viscosity increase traps the API molecules before they can align into a crystal lattice 6.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 48 hours to remove residual solvent.

  • Pulverization: Scrape and mill the film into a fine powder.

  • Validation: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" pattern with zero sharp Bragg diffraction peaks. Confirm with Differential Scanning Calorimetry (DSC) showing a single Glass Transition Temperature (Tg) and no melting endotherm 5.

Data Presentation: Excipient & Strategy Comparison

To assist in your formulation design, the table below summarizes the expected performance of various solubilization strategies for benzisoxazole derivatives.

Formulation StrategyPrimary Mechanism of ActionTypical Solubility EnhancementStability & Storage Profile
Cosolvency (10% DMSO/PEG) Reduces bulk solvent polarity10x - 50xLow (Prone to precipitation upon dilution)
Nanosuspension (Wet Milling) Increases surface area (Noyes-Whitney) 320x - 100x (Kinetic)Medium (Risk of Ostwald ripening over time) 7
Cyclodextrin Complexation Hydrophobic cavity encapsulation 450x - 500xHigh (Thermodynamically stable in solid & liquid)
Amorphous Solid Dispersion Bypasses crystal lattice energy 5100x - 1000xMedium (Requires moisture protection to prevent crystallization)

Table 1: Quantitative comparison of solubility enhancement techniques for lipophilic APIs.

References

  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives , Benchchem.2

  • Innovative Formulation Strategies for Poorly Soluble Drugs , World Pharma Today.3

  • Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds , Benchchem. 4

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) , American Pharmaceutical Review. 5

  • 4 Strategies To Formulate Poorly Soluble APIs , Drug Discovery Online. 6

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications , MDPI. 7

  • Benzisoxazole: a privileged scaffold for medicinal chemistry , PMC - NIH. 1

Sources

Optimization

Flash chromatography purification methods for Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex heterocyclic scaffolds. Purifying Methyl 2-(benzo[d]isoxazol-5-yl)acetate pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex heterocyclic scaffolds. Purifying Methyl 2-(benzo[d]isoxazol-5-yl)acetate presents a unique set of chromatographic challenges.

This guide is designed to move beyond basic step-by-step instructions. We will explore the physicochemical causality behind each experimental choice, ensuring you understand why a method works, how to validate it in real-time, and how to troubleshoot anomalies.

I. Pharmacological Context & Physicochemical Rationale

Benzo[d]isoxazole derivatives are highly valued in modern drug discovery. They serve as potent pharmacophores for Hypoxia-Inducible Factor (HIF)-1α inhibitors (downregulating VEGF and PDK1 expression)[1] and act as highly selective inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4[2],[3].

Methyl 2-(benzo[d]isoxazol-5-yl)acetate (MW: 191.186 g/mol , Formula: C10H9NO3)[4] contains two sensitive functional groups:

  • The Benzo[d]isoxazole Ring: The nitrogen and oxygen heteroatoms act as hydrogen-bond acceptors, which can interact strongly with the acidic silanol (Si-OH) groups on standard bare silica, leading to peak tailing. Furthermore, the ring is sensitive to strong bases, which can trigger a Boulton-Katritzky rearrangement or ring-opening.

  • The Methyl Acetate Moiety: This ester group dictates the primary dipole moment of the molecule but is highly susceptible to hydrolysis if exposed to highly acidic or basic conditions for prolonged periods.

Because of these competing sensitivities, standard "brute force" chromatography often leads to degraded yields. We must carefully tune the mobile phase to outcompete silanol interactions without introducing destructive pH modifiers.

Pathway Compound Benzo[d]isoxazole Scaffold Target1 BRD4 (BET) Inhibition Compound->Target1 Target2 HIF-1α Inhibition Compound->Target2 Downstream1 c-Myc Suppression Target1->Downstream1 Downstream2 VEGF / PDK1 Downregulation Target2->Downstream2 Outcome Tumor Growth Arrest Downstream1->Outcome Downstream2->Outcome

Fig 1. Pharmacological signaling pathways modulated by benzo[d]isoxazole scaffolds.

II. Quantitative Chromatographic Data

To establish a baseline for your purification, refer to the optimized parameters in the table below. These values are calibrated for standard normal-phase silica gel chromatography[3].

ParameterOptimal Value / RangeMechanistic Rationale
Stationary Phase Silica Gel (40-63 µm, 60 Å)Provides standard normal-phase retention; optimal surface area for ester resolution.
Target Rf​ Value 0.25 - 0.35Ensures maximum theoretical plates and resolution ( α ) from uncyclized oxime impurities.
Solvent System Hexane : Ethyl AcetateBalances dipole-dipole interactions. Avoids protic solvents that could induce ester solvolysis.
UV Detection 254 nm and 280 nmThe conjugated benzo[d]isoxazole core exhibits strong π→π∗ transitions at these wavelengths.
Sample Loading Dry loading (1:2 w/w on Celite)Prevents band broadening caused by the compound's limited solubility in pure non-polar hexanes.

III. Self-Validating Purification Protocol

This protocol integrates real-time validation checks to ensure the integrity of the compound is maintained throughout the workflow.

Step 1: Pre-treatment and Quenching

  • Action: Ensure the crude reaction mixture is strictly neutralized before loading. Wash the organic extract with saturated aqueous NH4​Cl , followed by brine, and dry over anhydrous Na2​SO4​ .

  • Causality: The isoxazole ring is vulnerable to base-catalyzed degradation. Removing residual basic reagents (e.g., pyridine or sodium acetate) prevents on-column decomposition.

  • Self-Validation Check: Spot the dried organic layer on a TLC plate against a known starting material reference. A distinct, non-streaking UV-active spot indicates a neutralized, stable crude mixture.

Step 2: Dry Loading Preparation

  • Action: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add Celite 545 (1:2 mass ratio of crude to Celite). Evaporate the DCM under reduced pressure at 30°C.

  • Causality: Liquid loading in DCM will cause severe band broadening because DCM is a strong eluent. Dry loading ensures the compound elutes strictly according to the gradient of the mobile phase.

  • Self-Validation Check: The resulting Celite mixture must be a free-flowing powder. If it clumps or sticks to the flask, residual DCM remains. Re-evaporate until completely dry.

Step 3: Column Equilibration & Gradient Elution

  • Action: Pack the column and equilibrate with 3 column volumes (CV) of 100% Hexanes. Run the following gradient:

    • 0-2 CV: 100% Hexanes

    • 2-8 CV: Linear gradient from 0% to 25% Ethyl Acetate in Hexanes.

    • 8-12 CV: Isocratic hold at 25% Ethyl Acetate.

  • Causality: A shallow gradient prevents the co-elution of non-polar halogenated precursors (e.g., 5-bromo-benzo[d]isoxazole)[2] while gently displacing the target ester from the silica surface.

Step 4: Fraction Concentration

  • Action: Combine fractions containing the pure product and concentrate in vacuo with a water bath strictly ≤40∘C .

  • Causality: Elevated temperatures in the presence of trace acidic silica dust (which can bypass coarse frits) will catalyze the hydrolysis of the methyl ester.

Workflow Start Crude Mixture Analysis (Neutralize & Extract) TLC TLC Screening (Hexane:EtOAc) Start->TLC Load Dry Loading on Celite (Ensure Free-Flowing) TLC->Load Flash Gradient Flash Chromatography (0-25% EtOAc) Load->Flash Detect UV Fraction Detection (254 nm / 280 nm) Flash->Detect Pure Pure Methyl 2-(benzo[d] isoxazol-5-yl)acetate Detect->Pure

Fig 2. Self-validating flash chromatography workflow for benzisoxazole derivatives.

IV. Troubleshooting & FAQs

Q: I am observing severe tailing of the target peak, even at low sample loading. Should I add Triethylamine (TEA) to the mobile phase? A: No. While adding 1% TEA is a standard chromatographic fix for basic amines, strong bases can induce ring-opening of the benzo[d]isoxazole core or hydrolyze the methyl ester. Tailing here is caused by secondary interactions between the isoxazole nitrogen and acidic silanol groups. Solution: Instead of a base, use a neutral, highly polar modifier. Adding 1-2% Isopropanol (IPA) to your Hexane/Ethyl Acetate system will competitively bind to the silanol sites without altering the pH, effectively sharpening the peak.

Q: My product is co-eluting with the unreacted starting material. How can I improve resolution? A: Halogenated precursors and uncyclized oximes often have nearly identical Rf​ values to methyl esters in standard Hexane/EtOAc systems. Solution: Change the selectivity ( α ) of the solvent system entirely. Switch from Hexane/Ethyl Acetate to a Toluene/Acetone (95:5) gradient. Toluene provides strong π−π interactions with the aromatic rings, which differentially retards the starting materials compared to the acetate product, breaking the co-elution.

Q: The yield of my purified product is significantly lower than the crude NMR suggested, and I see a highly polar, baseline-retained spot on my TLC plate. What happened? A: This indicates on-column degradation. Silica gel is mildly acidic (pH ~4.5-5.5). Extended residence times on the column can catalyze the hydrolysis of the methyl ester into the corresponding carboxylic acid, which binds irreversibly to the baseline in non-polar solvents. Solution: Increase your flow rate to reduce the column residence time. Ensure your gradient is steep enough to elute the compound within 10-12 CVs, and verify that your rotary evaporator bath temperature does not exceed 40°C during fraction concentration.

V. References

1.[4] CymitQuimica. "METHYL 2-(BENZO[D]ISOXAZOL-5-YL)ACETATE Product Information". cymitquimica.com.4 2.[2] Benchchem. "5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide for Researchers". benchchem.com. 2 3.[1] PMC (National Institutes of Health). "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors". nih.gov. 1 4.[3] Journal of Medicinal Chemistry (ACS Publications). "Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)". acs.org. 3

Sources

Troubleshooting

Resolving overlapping NMR peaks in Methyl 2-(benzo[d]isoxazol-5-yl)acetate spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific, highly complex analytical challenge: resolving severe spectral overlap in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific, highly complex analytical challenge: resolving severe spectral overlap in the ¹H NMR analysis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate .

This guide bypasses generic advice to focus on the exact causality of your spectral artifacts, providing self-validating, field-proven methodologies to extract pristine quantitative and structural data from your samples.

Diagnostic Workflow

NMR_Troubleshooting Start Signal Overlap Detected Methyl 2-(benzo[d]isoxazol-5-yl)acetate Analyze Identify Overlap Domain Start->Analyze Aliphatic Aliphatic Region (~3.7 ppm: -CH2- vs -OCH3) Analyze->Aliphatic Aromatic Aromatic Region (~7.5 ppm: H4, H6, H7) Analyze->Aromatic ASIS Protocol 1: ASIS (Solvent Switch to C6D6) Aliphatic->ASIS Differential solvation PureShift Protocol 2: Pure Shift NMR (PSYCHE Sequence) Aromatic->PureShift Collapse J-couplings TwoD Protocol 3: 2D NMR (HSQC / HMBC) Aromatic->TwoD Heteronuclear correlation ASIS->TwoD If ambiguity persists PureShift->TwoD For absolute assignment

Workflow for resolving NMR spectral overlaps in benzo[d]isoxazole derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do severe overlaps occur in both the aliphatic and aromatic regions of this specific molecule?

Causality & Mechanism: The structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate presents two distinct magnetic environments prone to overlap.

  • Aliphatic Overlap: The methylene bridge (-CH₂-) and the methyl ester (-OCH₃) are both situated adjacent to electron-withdrawing groups (the aromatic core and the ester carbonyl, respectively). This deshielding places both singlets in the highly congested 3.60 – 3.80 ppm window, often resulting in a single, unintegrable broad peak in standard CDCl₃.

  • Aromatic Overlap: The benzo[d]isoxazole core is a fused bicyclic system[1]. The protons at positions 4, 6, and 7 share a highly conjugated, similar electronic environment. This narrow chemical shift range, combined with extensive J-coupling splitting (ortho and meta couplings), creates a dense multiplet in the 7.40 – 7.80 ppm range, destroying spectral resolution[2].

Q2: How can I resolve the aliphatic overlap (-CH₂- vs -OCH₃) without using advanced pulse sequences?

Solution: Utilize the Aromatic Solvent-Induced Shift (ASIS) . By switching your solvent from Chloroform-d (CDCl₃) to Benzene-d₆ (C₆D₆), you exploit the magnetic anisotropy of the benzene ring. Benzene molecules preferentially align their π-clouds with the electron-deficient regions of your solute (the ester carbonyl and the isoxazole ring). Because the -CH₂- group and the -OCH₃ group have different spatial proximities to these interaction sites, the benzene ring shields them to different degrees, pulling the overlapping peaks apart[3].

Table 1: Representative Chemical Shift Displacements via ASIS

Proton Environment Expected Shift in CDCl₃ (δ, ppm) Expected Shift in C₆D₆ (δ, ppm) ASIS Effect (Δδ = δCDCl₃ - δC₆D₆) Resolution Status
Isoxazole H3 ~8.65 ~8.15 +0.50 Resolved
Aromatic H4, H6, H7 7.45 – 7.75 (Multiplet) 6.95 – 7.35 (Resolved) ~ +0.50 Partially Resolved
Methylene (-CH₂-) ~3.75 ~3.32 +0.43 Baseline Separated
Methyl Ester (-OCH₃) ~3.72 ~3.48 +0.24 Baseline Separated

(Note: Values are representative models demonstrating the differential shielding effects of C₆D₆ on polar vs. non-polar functional groups).

Protocol 1: ASIS Implementation

  • Sample Recovery: Evaporate the CDCl₃ solvent from your current NMR sample using a gentle stream of nitrogen gas until a dry, solid residue is obtained.

  • Solvent Replacement: Re-dissolve the residue in 0.6 mL of high-purity Benzene-d₆ (C₆D₆).

  • Equilibration: Transfer to a 5 mm NMR tube and allow the sample to thermally equilibrate in the spectrometer probe at 298 K for 5 minutes.

  • Acquisition & Self-Validation: Acquire a standard 1D ¹H NMR spectrum. Validation Step: Verify the residual C₆D₆ solvent peak appears cleanly at 7.16 ppm. Inspect the 3.30–3.50 ppm region; the previously overlapping aliphatic singlets must now be baseline-separated, allowing for precise integration.

Q3: The aromatic protons (H4, H6, H7) form an unresolvable multiplet. How do I extract accurate chemical shifts and integrals?

Solution: Implement Pure Shift NMR (PSYCHE) . When ASIS is insufficient for tight aromatic spin systems, you must eliminate the signal multiplicity induced by homonuclear J-couplings[4]. The PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence uses low-flip-angle swept-frequency RF pulses and magnetic field gradients to selectively decouple homonuclear spins. This simplifies complex multiplets into sharp singlets, artificially expanding your spectral resolution[2].

Protocol 2: PSYCHE Pure Shift NMR Acquisition

  • Pulse Sequence Selection: Load the psyche (or equivalent manufacturer-specific) pulse sequence from the spectrometer library.

  • Parameter Optimization: Set the chirp pulse duration to 15-30 ms. Crucially, set the flip angle to a low value (β = 10-20°) to minimize sensitivity loss while preventing artifact interference.

  • Acquisition: Run the pseudo-2D acquisition. Ensure the number of increments (t1) is set to at least 64 to guarantee sufficient resolution in the pure-shift dimension.

  • Processing & Self-Validation: Process the data using pure-shift chunk concentration algorithms to yield the 1D spectrum. Validation Step: Inspect the aromatic region (7.40–7.80 ppm). The complex ABX/AMX multiplets of H4, H6, and H7 must collapse into three distinct singlets. If "ghost" artifact peaks appear, reduce the chirp pulse flip angle and re-acquire.

Q4: How do I definitively assign the resolved aromatic peaks to their specific positions (C4, C6, C7) on the benzo[d]isoxazole core?

Solution: Utilize 2D Heteronuclear Correlation (HSQC / HMBC) . Even when peaks are resolved into singlets via Pure Shift NMR, their absolute assignment requires orthogonal data. 2D NMR spreads the overlapping proton signals along the ¹³C dimension[5]. Because the carbons at positions 4, 6, and 7 of the benzo[d]isoxazole ring have distinct electronic environments, their ¹³C chemical shifts will differ significantly, allowing for unambiguous assignment[1].

Protocol 3: 2D HSQC/HMBC for Absolute Assignment

  • Setup: Load the hsqcedetgpsisp2.2 (multiplicity-edited HSQC) sequence to differentiate -CH- from -CH₂- groups.

  • Spectral Width Definition: Set the ¹H spectral width to 0–10 ppm and the ¹³C width to 0–200 ppm to capture the entire heterocyclic carbon skeleton.

  • Acquisition: Acquire with a minimum of 256 increments in the indirect (¹³C) dimension to ensure high resolution of the closely spaced aromatic carbons.

  • Self-Validation: Cross-reference the HSQC cross-peaks with your PSYCHE 1D spectrum. The integral of the pure-shift singlets must perfectly align with the corresponding ¹H-¹³C correlation nodes in the HSQC map. Use HMBC to trace 3-bond couplings from the H4 proton to the isoxazole C3/C3a carbons for final structural verification.

Sources

Optimization

Technical Support Center: Optimizing the Esterification of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Welcome to the technical support guide for the synthesis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific esterification reaction. Our goal is to provide you with field-proven insights and robust protocols to maximize your yield and purity by proactively addressing and minimizing common side reactions. We will delve into the causality behind experimental choices, ensuring that each step is understood and validated.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is framed around a common experimental observation, followed by a detailed explanation of the potential causes and a step-by-step guide to remediation.

Q1: My reaction yield is low, and I'm recovering a significant amount of the 2-(benzo[d]isoxazol-5-yl)acetic acid starting material. What's going on?

A1: Recovering starting material is a classic sign of an incomplete or stalled reaction. The cause depends heavily on the esterification method employed.

  • For Fischer-Speier Esterification: This is an equilibrium-controlled reaction.[1][2][3] If you are not actively removing the water byproduct or using a large excess of methanol, the reaction will reach equilibrium and stop, leaving unreacted starting material.

    • Solution:

      • Increase Methanol Excess: Use methanol as the solvent to drive the equilibrium towards the product side, per Le Châtelier's principle.[2]

      • Ensure Anhydrous Conditions: Use dry glassware and anhydrous reagents.

      • Water Removal: If scaling up, consider using a Dean-Stark apparatus to physically remove water as it forms.[4]

      • Catalyst Check: Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is active and added in a sufficient catalytic amount (typically 1-5 mol%).

  • For Carbodiimide-Mediated Reactions (EDC/DCC): Incomplete reactions can result from catalyst deactivation or insufficient activation of the carboxylic acid.

    • Solution:

      • Reagent Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of the carbodiimide coupling agent.

      • Solvent Choice: Use anhydrous, non-protic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

      • Temperature: While these reactions often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve conversion for sluggish reactions.

Q2: I see a significant byproduct with a lower molecular weight in my mass spec analysis, consistent with the loss of a carboxyl group (approx. 44 Da). What is it and how can I prevent it?

A2: This observation strongly suggests that your starting material, 2-(benzo[d]isoxazol-5-yl)acetic acid, is undergoing decarboxylation to form 5-methylbenzo[d]isoxazole. Heteroaromatic acetic acids can be susceptible to this side reaction, particularly under elevated temperatures.[5][6][7]

  • Cause: The stability of the carbanion or zwitterion intermediate formed after the loss of CO₂ drives this process. Heating accelerates this degradation pathway significantly.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: This is the most critical parameter. If using Fischer esterification, which often requires heat, run the reaction at the minimum temperature required for a reasonable rate (e.g., refluxing methanol at ~65 °C rather than higher temperatures in other solvents).

    • Switch to a Milder Method: Consider methods that proceed at room temperature, such as a Steglich esterification (DCC/DMAP) or a Mitsunobu reaction.[8][9][10] These methods avoid the high thermal stress that promotes decarboxylation.

Q3: My NMR/LC-MS shows an unexpected, highly insoluble byproduct when using DCC or EDC. What is this impurity and how do I deal with it?

A3: You are likely observing two different byproducts characteristic of carbodiimide chemistry.

  • N-Acylurea Formation: The primary cause of yield loss is the intramolecular rearrangement of the key O-acylisourea intermediate into a stable and unreactive N-acylurea.[9][11] This byproduct incorporates both your carboxylic acid and the carbodiimide, making it a high molecular weight impurity.

    • Prevention: This side reaction is effectively suppressed by adding a nucleophilic catalyst that intercepts the O-acylisourea intermediate faster than it can rearrange. The standard and most effective catalyst for this is 4-Dimethylaminopyridine (DMAP) , which is the hallmark of the Steglich esterification.[11][12][13] DMAP forms a highly reactive acylpyridinium intermediate that readily reacts with the alcohol.

  • Urea Byproduct Precipitation: The carbodiimide reagent is consumed by abstracting water, forming a urea byproduct. For DCC, this is dicyclohexylurea (DCU), and for EDC, it is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). DCU is notoriously insoluble in most organic solvents and often precipitates from the reaction mixture, complicating purification.[9]

    • Removal:

      • DCU: After the reaction, cool the mixture and filter off the precipitated DCU. A second filtration after concentrating the reaction volume may be necessary.

      • EDU: EDU is water-soluble. During aqueous workup, it can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and then water.

Q4: I'm observing byproducts that suggest the benzisoxazole ring is not stable. Why is this happening?

A4: The benzisoxazole ring, while aromatic, can be susceptible to cleavage under harsh conditions.

  • Cause: The N-O bond is the weakest point in the heterocyclic system. Under strongly acidic conditions, protonation of the nitrogen atom can initiate a ring-opening cascade.[14] Similarly, strong bases can promote ring-opening.[14][15] This is particularly relevant in Fischer esterification if excessive amounts of a strong acid catalyst are used or if the reaction is heated for a prolonged period.

  • Mitigation Strategies:

    • Limit Acid Catalyst: Use the minimum effective amount of H₂SO₄ or p-TsOH (1-2 mol%).

    • Avoid Strong Bases: Do not use strong bases like NaOH or KOH in the workup if the product is sensitive. Use mild bases like NaHCO₃ or Na₂CO₃ for neutralization.

    • Choose a Neutral Reaction: Employing a Steglich or Mitsunobu esterification, which run under neutral or near-neutral conditions, will completely avoid this side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best esterification method for Methyl 2-(benzo[d]isoxazol-5-yl)acetate?

A1: The "best" method balances yield, purity, cost, and scalability. Given the potential side reactions of decarboxylation and ring instability, milder methods are generally preferred.

MethodProsConsRecommendation
Fischer-Speier Inexpensive reagents (Methanol, H₂SO₄), simple procedure.[16]Requires heat (risk of decarboxylation), equilibrium-limited, harsh acidic conditions (risk of ring-opening).[2][17]Suitable for initial, robust screening if the substrate proves stable. Requires careful temperature control.
Steglich (EDC/DMAP) Mild (room temperature), high yield, avoids decarboxylation and ring-opening.[8][9][11]More expensive reagents, urea byproduct removal can be cumbersome (especially with DCC).Highly Recommended. The use of water-soluble EDC simplifies purification compared to DCC.
Mitsunobu Very mild conditions, high yield, excellent for sensitive substrates.[18][19]Expensive reagents (DEAD/DIAD, PPh₃), difficult removal of triphenylphosphine oxide byproduct.Excellent for small-scale synthesis where maximizing yield on precious material is critical.
Q2: What is the specific role of DMAP in a Steglich esterification, and why is it crucial?

A2: DMAP acts as a potent acyl-transfer catalyst. The reaction between the carboxylic acid and a carbodiimide (like DCC or EDC) forms a reactive O-acylisourea intermediate. This intermediate has two competing fates:

  • Slow reaction with the alcohol to form the desired ester.

  • Irreversible 1,3-rearrangement to a stable N-acylurea side product, which halts the reaction.[9][11]

DMAP is a stronger nucleophile than the alcohol and rapidly attacks the O-acylisourea to form an N-acylpyridinium salt.[13] This new intermediate is highly reactive towards the alcohol and, importantly, cannot undergo the rearrangement to an inactive urea. It effectively outcompetes the side reaction, ensuring a high yield of the desired ester.[13]

Q3: What are the best analytical techniques for monitoring this reaction?

A3: A combination of techniques is ideal for a complete picture.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring. It allows you to visualize the consumption of the starting acid and the formation of the less polar ester product. A typical eluent system would be Hexane:Ethyl Acetate (e.g., starting with 7:3 and adjusting as needed).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying products and byproducts. It can confirm the mass of your desired product (191.19 g/mol ) and help identify the masses of side products like the decarboxylated compound (147.17 g/mol ) or the N-acylurea.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural confirmation of the final product and for quantifying the purity. The appearance of the methyl ester singlet (~3.7 ppm) and the disappearance of the carboxylic acid proton are key indicators of reaction success.

Section 3: Recommended Experimental Protocols

Protocol A: Optimized Fischer-Speier Esterification

This protocol is designed to balance efficiency with minimizing thermal degradation.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzo[d]isoxazol-5-yl)acetic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (sufficient to fully dissolve the acid, e.g., 0.2 M concentration).

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.02 eq) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (~65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.[21]

Protocol B: Steglich Esterification using EDC and DMAP

This is the recommended protocol for achieving high yield and purity with this substrate.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(benzo[d]isoxazol-5-yl)acetic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and anhydrous dichloromethane (DCM, 0.1 M).

  • Alcohol Addition: Add anhydrous methanol (1.5 eq) to the mixture and stir until all solids dissolve.

  • Coupling Agent: Cool the flask to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted DMAP and EDU), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often very clean but can be further purified by flash column chromatography if necessary.

Section 4: Visual Diagrams

Reaction Pathway and Side Reactions

Esterification_Pathways cluster_main Desired Esterification cluster_side Potential Side Reactions SM 2-(benzo[d]isoxazol-5-yl) acetic acid Product Methyl 2-(benzo[d]isoxazol-5-yl) acetate SM->Product MeOH, Catalyst Decarboxylated 5-methylbenzo[d]isoxazole SM->Decarboxylated High Temp (Δ) RingOpened Ring-Opened Products SM->RingOpened Strong Acid/Base DCC_Intermediate O-Acylisourea Intermediate SM->DCC_Intermediate:w NAcylurea N-Acylurea Byproduct DCC_Intermediate->Product + MeOH (+ DMAP) DCC_Intermediate->NAcylurea Rearrangement (No DMAP)

Caption: Key reaction pathways for the esterification and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed: Low Yield / Impure Product CheckSM Is starting material recovered? Start->CheckSM CheckMW Are there low MW byproducts? CheckSM->CheckMW No Sol_Incomplete Diagnosis: Incomplete Reaction Solution: Drive equilibrium (Fischer) or check stoichiometry (EDC/DCC). CheckSM->Sol_Incomplete Yes CheckInsoluble Are there insoluble byproducts (DCC)? CheckMW->CheckInsoluble No Sol_Decarboxylation Diagnosis: Decarboxylation Solution: Lower temperature or switch to a milder method. CheckMW->Sol_Decarboxylation Yes Sol_NAcylurea Diagnosis: N-Acylurea/DCU Solution: Add DMAP (Steglich). Filter to remove DCU. CheckInsoluble->Sol_NAcylurea Yes Sol_RingOpening Diagnosis: Ring Instability Solution: Use less acid catalyst or switch to neutral method. CheckInsoluble->Sol_RingOpening No

Caption: A logical workflow for diagnosing and solving common esterification issues.

References

  • Houk, K. N., & Lwowski, W. (1995). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available at: [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Available at: [Link]

  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Zaikin, V. G., & Borisov, R. S. (2018). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2018(3), 1-43. Available at: [Link]

  • Kaur, N., & Kishore, D. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6533. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Kumar, A., & Kumar, S. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry, 16(3-4), 1241-1254. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Glonek, T., et al. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Available at: [Link]

  • Carnaval de Rua. (n.d.). Fischer Esterification Practice Problems. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22: The Fischer Esterification. Available at: [Link]

  • Wang, H., et al. (2018). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 20(13), 3027-3032. Available at: [Link]

  • Dembinski, R. (2017). Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. Molecules, 22(9), 1449. Available at: [Link]

  • Taylor, R. (1973). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 277-280. Available at: [Link]

  • Semantic Scholar. (n.d.). The decarboxylation of some heterocyclic acetic acids. Available at: [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • International Journal of Advanced Technology in Engineering and Science. (n.d.). Esterification reaction of acetic acid and ethanol with H2SO4: Batch kinetics and simulation approach. Available at: [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Characterization of Methyl 2-(benzo[d]isoxazol-5-yl)acetate: A Comparative NMR Analysis

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the heterocyclic scaffolds of medicinal interest, the benzi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the heterocyclic scaffolds of medicinal interest, the benzisoxazole core is a recurring motif in a variety of pharmacologically active agents.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 2-(benzo[d]isoxazol-5-yl)acetate, a representative member of this important class of molecules. While direct experimental spectra for this specific molecule are not widely published, this guide will present a detailed, predicted analysis based on established NMR principles and a comparative study with structurally related, experimentally characterized analogs.

This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of heterocyclic compounds. The experimental protocols and data comparisons are designed to be a practical resource for those working in the field of medicinal chemistry.

Predicted NMR Spectral Data for Methyl 2-(benzo[d]isoxazol-5-yl)acetate

The prediction of NMR chemical shifts is a powerful tool in the absence of experimental data. Based on the analysis of substituent effects and data from analogous benzisoxazole and benzoxazole derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for Methyl 2-(benzo[d]isoxazol-5-yl)acetate.[3][4][5] The structure and numbering scheme for the predicted assignments are shown below.

Structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Caption: Structure and numbering of Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-(benzo[d]isoxazol-5-yl)acetate in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-38.2 - 8.4s-The proton on the isoxazole ring is expected to be significantly deshielded.
H-77.7 - 7.9d~8.0Ortho-coupling with H-6.
H-47.6 - 7.8d~1.5Meta-coupling with H-6.
H-67.3 - 7.5dd~8.0, ~1.5Ortho-coupling with H-7 and meta-coupling with H-4.
-CH₂-3.8 - 4.0s-Methylene protons adjacent to the aromatic ring and the ester group.
-OCH₃3.7 - 3.9s-Methyl protons of the ester group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-(benzo[d]isoxazol-5-yl)acetate in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O170 - 173Carbonyl carbon of the ester.
C-3150 - 155Isoxazole ring carbon.
C-7a163 - 166Bridgehead carbon adjacent to oxygen.
C-3a120 - 123Bridgehead carbon adjacent to nitrogen.
C-5135 - 138Aromatic carbon bearing the acetate substituent.
C-4110 - 115Aromatic carbon.
C-6122 - 126Aromatic carbon.
C-7118 - 122Aromatic carbon.
-CH₂-40 - 45Methylene carbon.
-OCH₃52 - 55Methyl carbon of the ester.
Comparative Analysis with Structurally Related Compounds

To lend credence to the predicted values, a comparison with experimentally determined NMR data of similar benzisoxazole and benzoxazole derivatives is essential. The electronic environment of the protons and carbons in the benzisoxazole core is sensitive to the nature and position of substituents.

Comparison with 3-substituted-2,1-benzisoxazoles: Research on various 3-substituted 2,1-benzisoxazoles provides a useful reference point. For instance, the aromatic protons in these systems typically resonate between δ 7.0 and 8.5 ppm.[1][5] The chemical shifts of the protons on the benzene ring are influenced by the electronic nature of the substituent at the 3-position.

Comparison with Benzoxazole Derivatives: While differing by the position of the nitrogen and oxygen atoms in the five-membered ring, benzoxazole derivatives offer valuable comparative data. The aromatic protons of the fused benzene ring in benzoxazoles are generally found in the δ 7.0 - 8.5 ppm region.[1][3] Protons on substituent groups, such as a methyl group, can appear around δ 2.5-2.6 ppm, while benzylic protons are typically found around δ 4.2-4.3 ppm.[1]

The presence of the electron-withdrawing ester group in Methyl 2-(benzo[d]isoxazol-5-yl)acetate is expected to have a deshielding effect on the protons of the benzene ring, which is reflected in the predicted chemical shifts.

Standardized Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as Methyl 2-(benzo[d]isoxazol-5-yl)acetate.[1]

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 1-10 mg of the purified compound.

  • For ¹³C NMR: A higher concentration is generally required; use 10-50 mg of the sample.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[3][6]

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to δ 0.00 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.

2. NMR Instrument Parameters:

Table 3: Typical NMR Instrument Parameters

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer Frequency400 MHz or higher100 MHz or higher
Pulse Angle30-45°30-45°
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay1-5 seconds2-5 seconds
Number of Scans8-161024 or more (due to low natural abundance of ¹³C)
Spectral Width-2 to 12 ppm-10 to 220 ppm
Temperature298 K (25 °C)298 K (25 °C)

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for the structural characterization of a novel compound like Methyl 2-(benzo[d]isoxazol-5-yl)acetate using NMR spectroscopy.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structural Elucidation E->F G 2D NMR (COSY, HSQC, HMBC) (If necessary for complex structures) E->G Ambiguity? G->F

Caption: A typical workflow for NMR-based structural elucidation.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable technique for the structural characterization of novel organic molecules. This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts for Methyl 2-(benzo[d]isoxazol-5-yl)acetate. By comparing these predicted values with the experimental data from structurally related compounds, a high degree of confidence in the assignments can be achieved. The detailed experimental protocol and workflow provided herein offer a robust framework for researchers to obtain high-quality NMR data for this and similar classes of heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Synthesis and process optimization of symmetric and unsymmetric barbiturates C5-coupled with 2,1-benzisoxazoles.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes. Academia.edu.
  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.

Sources

Comparative

Methyl 2-(benzo[d]isoxazol-5-yl)acetate vs ethyl 2-(benzo[d]isoxazol-5-yl)acetate reactivity

Executive Summary For researchers and drug development professionals synthesizing 1,2-benzisoxazole-containing therapeutics (e.g., antipsychotics and anticonvulsants), the selection of the correct ester building block is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing 1,2-benzisoxazole-containing therapeutics (e.g., antipsychotics and anticonvulsants), the selection of the correct ester building block is a critical inflection point in the synthetic route. While 1 and its ethyl counterpart appear functionally interchangeable, their reactivity profiles diverge significantly under basic conditions. This guide objectively compares their performance, demonstrating that the methyl ester provides a distinct kinetic advantage that prevents the catastrophic degradation of the base-sensitive benzisoxazole core during downstream functionalization.

Mechanistic Causality: The Kemp Elimination Dilemma

The 1,2-benzisoxazole core is inherently susceptible to base-catalyzed degradation, a factor that heavily influences . The proton at the C3 position is highly acidic. When exposed to hydroxide or alkoxide bases during standard ester hydrolysis or amidation, deprotonation at C3 triggers an E2-like N–O bond cleavage known as the Kemp elimination . This irreversibly destroys the heterocycle, yielding a 2-cyanophenol derivative (specifically, 2-cyano-4-(carboxymethyl)phenol).

Consequently, any reaction targeting the ester group is a kinetic race against heterocycle degradation. The electrophilicity of the ester carbonyl and the steric bulk of the alkoxy leaving group dictate the winner of this race.

Mechanism Substrate Benzo[d]isoxazol-5-yl acetate (Me/Et) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Carbonyl Attack (Fast for Me) Deprotonation C3 Deprotonation (Kemp Elimination) Substrate->Deprotonation C3 Attack (Competes with Et) Base Hydroxide Base (OH-) Base->Tetrahedral Base->Deprotonation Desired Benzo[d]isoxazol-5-yl acetic acid (Desired) Tetrahedral->Desired -Alkoxide Undesired 2-Cyano-4-(carboxymethyl) phenol (Degradation) Deprotonation->Undesired N-O Cleavage

Fig 1. Kinetic divergence between ester hydrolysis and base-catalyzed Kemp elimination.

Reactivity Profiles: Methyl vs. Ethyl Ester

Hydrolysis Kinetics & Chemoselectivity

Methyl esters undergo base-catalyzed hydrolysis significantly faster than ethyl esters. The methyl group provides less steric shielding to the carbonyl carbon, lowering the activation energy required to form the tetrahedral intermediate, a fundamental principle in 2 and 3.

For the benzisoxazole scaffold, this kinetic advantage is paramount. The methyl ester can be fully hydrolyzed using mild lithium hydroxide (LiOH) at 0°C. At this temperature, the competing Kemp elimination is kinetically frozen. Conversely, the ethyl ester's slower hydrolysis rate requires extended reaction times or elevated temperatures (25°C–40°C), which drastically accelerates C3 deprotonation and core degradation.

Direct Amidation Efficiency

Base-promoted direct amidation of unactivated esters is highly sensitive to the ester's alkyl chain. Literature demonstrates that methyl esters consistently outperform ethyl esters, often yielding significantly higher conversions under identical conditions due to reduced steric hindrance, as noted in4. Using the methyl ester allows for direct amidation using milder bases, preserving the heterocyclic core.

Quantitative Data Comparison

Table 1: Comparative Hydrolysis Profile (1.05 eq LiOH, THF/H₂O)

Substrate Temp (°C) Time (h) Yield of Desired Acid (%) Yield of Cyanophenol Byproduct (%)
Methyl Ester 0 0.75 >95 <2
Ethyl Ester 0 4.0 40 (Incomplete) 15

| Ethyl Ester | 25 | 1.5 | 65 | 30 |

Table 2: Direct Amidation Profile (4-methylaniline, DMSO/t-BuOK)

Substrate Temp (°C) Time (h) Conversion to Amide (%) Core Degradation (%)
Methyl Ester 25 2 85 <5

| Ethyl Ester | 25 | 6 | 55 | >25 |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the chemoselective hydrolysis of the methyl ester is designed as a self-validating system.

Workflow Step1 1. Dissolve Methyl Ester in THF/H2O (3:1) at 0°C Step2 2. Add 1.05 eq LiOH dropwise Maintain T < 5°C Step1->Step2 Step3 3. Monitor via LCMS (Reaction time < 1 hr) Step2->Step3 Step4 4. Quench with 1M HCl to pH 3 at 0°C (Prevents Ring Opening) Step3->Step4 Step5 5. Extract with EtOAc & Wash with Brine Step4->Step5 Step6 6. Dry over Na2SO4 & Concentrate to Yield Acid Step5->Step6

Fig 2. Optimized chemoselective hydrolysis workflow for methyl 2-(benzo[d]isoxazol-5-yl)acetate.

Protocol: Chemoselective Hydrolysis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Step 1: Substrate Solubilization

  • Action: Dissolve 10.0 mmol of methyl 2-(benzo[d]isoxazol-5-yl)acetate in 30 mL of THF and 10 mL of deionized water (3:1 ratio). Cool the mixture to 0°C in an ice-water bath.

  • Mechanistic Rationale: The 3:1 THF/H₂O ratio ensures complete solvation of the organic substrate while providing sufficient aqueous media for the hydroxide nucleophile.

Step 2: Base Addition

  • Action: Slowly add 10.5 mmol (1.05 eq) of LiOH·H₂O dissolved in 5 mL of water dropwise over 10 minutes. Maintain the internal temperature strictly below 5°C.

  • Mechanistic Rationale: LiOH is a milder base than NaOH/KOH. The strict thermal control (0–5°C) suppresses the activation energy required for the Kemp elimination, allowing the kinetically favored methyl ester hydrolysis to dominate.

Step 3: In-Process Control (IPC) & Validation

  • Action: Stir for 45 minutes at 0°C. Pull a 50 µL aliquot, quench into 1 mL of acetonitrile containing 0.1% formic acid, and analyze via LCMS.

  • Validation Check: The reaction is complete when the starting material peak (m/z ~192 [M+H]+) is ≤2% by UV area, and the desired acid (m/z ~178 [M+H]+) is the major peak. If a peak at m/z ~178 with a different retention time appears (cyanophenol byproduct), the temperature was not adequately controlled.

Step 4: Acidic Quench

  • Action: While still at 0°C, carefully adjust the pH of the reaction mixture to ~3 using 1M HCl.

  • Mechanistic Rationale: Immediate neutralization of the alkoxide/hydroxide at low temperatures permanently halts any lingering risk of base-catalyzed ring opening.

Step 5: Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(benzo[d]isoxazol-5-yl)acetic acid.

References

  • METHYL 2-(BENZO[D]ISOXAZOL-5-YL)
  • Source: bham.ac.
  • Source: researchgate.
  • Source: rsc.
  • Source: chim.

Sources

Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Characterization of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Executive Summary Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Chemical Formula: C₁₀H₉NO₃) is a critical intermediate and pharmacophore utilized in modern drug discovery. Featuring a reactive benzo[d]isoxazole core and a met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Chemical Formula: C₁₀H₉NO₃) is a critical intermediate and pharmacophore utilized in modern drug discovery. Featuring a reactive benzo[d]isoxazole core and a methyl acetate side chain, analyzing its pharmacokinetics, degradation pathways, and metabolic fate requires highly robust mass spectrometry (MS) workflows.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, Q-TOF) against Triple Quadrupole Mass Spectrometry (QqQ, MS/MS) for the analysis of this compound. By understanding the fundamental gas-phase chemistry of the analyte, researchers can select the optimal platform: HRMS for structural elucidation and unknown metabolite identification, or QqQ for high-throughput, high-sensitivity quantification.

Mechanistic Insights: The Causality of Fragmentation

As an Application Scientist, I emphasize that optimizing any MS method begins with understanding why a molecule fragments the way it does. The gas-phase fragmentation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate under Collision-Induced Dissociation (CID) is dictated by two distinct structural vulnerabilities:

  • The Benzo[d]isoxazole Core: The N-O bond within the isoxazole ring is inherently weak and highly reactive 1[1]. Upon ionization and collisional activation, this bond cleaves readily. This initial ring-opening triggers a subsequent rearrangement that typically ejects carbon monoxide (CO, -28 Da) or hydrogen cyanide (HCN, -27 Da), which are highly diagnostic neutral losses for benzisoxazole derivatives 2[2].

  • The Methyl Acetate Side Chain: The ester linkage is susceptible to two primary pathways. It can undergo a simple alpha-cleavage to lose a methoxy radical (•OCH₃, -31 Da), forming a stable acylium ion 3[3]. Alternatively, protonated methyl esters frequently undergo a hydrogen rearrangement to eliminate an intact methanol molecule (CH₃OH, -32 Da) 4[4].

Fragmentation M [M+H]+ m/z 192.0653 F1 Loss of CH3OH (-32 Da) m/z 160.0391 M->F1 Ester Rearrangement F2 Loss of •OCH3 (-31 Da) m/z 161.0469 M->F2 Alpha Cleavage F3 Loss of CO (-28 Da) m/z 132.0442 F1->F3 Isoxazole N-O Cleavage F4 Loss of HCN (-27 Da) m/z 134.0360 F2->F4 Isoxazole N-O Cleavage

Figure 1: Gas-phase fragmentation pathway of protonated Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

Platform Performance Comparison

When selecting an analytical platform for this compound, the choice depends entirely on the phase of your study. HRMS (Q-TOF or Orbitrap) provides sub-ppm mass accuracy, making it indispensable for identifying unknown impurities or in vivo metabolites. Conversely, QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode offer superior duty cycles, making them the gold standard for targeted Pharmacokinetic/Pharmacodynamic (PK/PD) quantification.

Table 1: Quantitative & Qualitative Performance Comparison
Performance MetricHRMS (Q-TOF)QqQ (MS/MS)
Mass Accuracy < 2 ppmNominal (~0.1 Da)
Resolution (FWHM) > 70,000Unit resolution (0.7 Da)
Sensitivity (LOQ) 1.0 - 5.0 ng/mL0.01 - 0.1 ng/mL
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Scan Speed 10 - 20 Hz> 500 MRMs/sec
Primary Application Structural Elucidation, Metabolite IDHigh-throughput PK/PD Quantification
Table 2: Diagnostic MRM Transitions & Exact Masses
Precursor Ion[M+H]⁺Fragment IonMass Loss (Da)Mechanistic AssignmentOptimal CE (eV)
192.0653160.0391-32.0262Loss of CH₃OH (Rearrangement)15
192.0653161.0469-31.0184Loss of •OCH₃ (Alpha Cleavage)15
192.0653132.0442-60.0211Loss of CH₃OH + CO25
192.0653134.0360-58.0293Loss of •OCH₃ + HCN30

Experimental Methodologies (Self-Validating Protocols)

A robust analytical protocol must act as a self-validating system to ensure data integrity. Below are the step-by-step methodologies for both platforms, including built-in validation checkpoints.

Protocol A: HRMS (Q-TOF) Structural Profiling

Objective: Confirm the exact mass and map the fragmentation pathways of the analyte.

  • Sample Preparation: Dissolve 1 mg of Methyl 2-(benzo[d]isoxazol-5-yl)acetate in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50% Methanol/Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Set the spray voltage to 3.5 kV and capillary temperature to 275°C. Acquire Full Scan data (m/z 100-500) at 70,000 resolution, followed by data-dependent MS2 (ddMS2) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

  • Self-Validation Checkpoint: The method is considered valid only if the mass error of the[M+H]⁺ precursor (m/z 192.0653) is ≤ 2 ppm, and the isotopic pattern score (mSigma) matches the theoretical C₁₀H₉NO₃ distribution by >95%.

Protocol B: QqQ (MS/MS) Targeted Quantification

Objective: Develop a high-sensitivity MRM assay for biological matrix quantification.

  • Compound Tuning: Direct infuse the 1 µg/mL standard at 10 µL/min. Perform a precursor ion scan to identify the optimal fragmentor voltage (typically 90-110 V) to maximize the m/z 192.1 parent ion.

  • MRM Transition Selection: Select m/z 192.1 → 160.0 as the Quantifier transition (highest abundance) and m/z 192.1 → 132.0 as the Qualifier transition (highest specificity).

  • Collision Energy (CE) Optimization: Ramp the CE from 5 to 50 eV. Lock the Quantifier CE at 15 eV and the Qualifier CE at 25 eV based on the apex of the breakdown curves.

  • Self-Validation Checkpoint: Run a 6-point calibration curve (0.1 ng/mL to 100 ng/mL) in matrix. The assay is validated when the calibration curve yields an R² ≥ 0.995, and the Qualifier/Quantifier ion ratio remains within ±20% of the reference standard across the entire dynamic range.

Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC HRMS HRMS (Q-TOF) Full Scan / ddMS2 LC->HRMS Discovery Phase QqQ QqQ (MS/MS) MRM Mode LC->QqQ Development Phase Qual Structural Elucidation & Metabolite ID HRMS->Qual Quant High-Sensitivity Quantification (PK/PD) QqQ->Quant

Figure 2: Analytical workflow comparison: HRMS for discovery vs. QqQ for targeted quantification.

Conclusion

For the analysis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate, the choice of mass spectrometry platform dictates the quality and type of data generated. The HRMS (Q-TOF) excels in the discovery phase, utilizing exact mass capabilities to confidently map the complex N-O bond cleavages and ester rearrangements. Conversely, the QqQ platform is the undisputed choice for late-stage development, leveraging the compound's highly efficient fragmentation into the m/z 160.0 and 132.0 ions to achieve sub-ng/mL sensitivity required for rigorous pharmacokinetic profiling.

References

  • UV-Induced Photochemistry of 1,3-Benzoxazole, 2-Isocyanophenol, and 2-Cyanophenol Isolated in Low-Temperature Ar Matrixes. ACS Publications. 1

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. 2

  • Mass spectra of methyl acetate and ethyl formate. ResearchGate. 3

  • Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry.4

Sources

Comparative

Comparing biological activity: Methyl 2-(benzo[d]isoxazol-5-yl)acetate vs standard inhibitors

A Comparative Guide to the Biological Activity of Benzo[d]isoxazole Derivatives versus Standard BET Inhibitors Introduction In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Activity of Benzo[d]isoxazole Derivatives versus Standard BET Inhibitors

Introduction

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc and CDK6.[1] Inhibition of this interaction has proven to be a viable strategy for downregulating these cancer-driving genes.

While several classes of BET inhibitors have been developed, including the well-characterized thienodiazepine (+)-JQ1 and its clinical-stage derivatives like OTX-015, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is relentless. This guide provides an in-depth comparison of a promising new class of inhibitors based on the benzo[d]isoxazole scaffold against established, standard-of-care BET inhibitors.

This analysis is centered on derivatives of the benzo[d]isoxazole core, as exemplified by compounds reported in recent medicinal chemistry literature, and not on Methyl 2-(benzo[d]isoxazol-5-yl)acetate specifically, for which public domain inhibitory data is not available. We will use data from potent analogues to represent the potential of this chemical class, providing researchers with a clear perspective on its standing in the field of BET inhibition.

Mechanism of Action: Disrupting the Epigenetic Readout

BRD4 contains two tandem bromodomains, BD1 and BD2, which function as acetyl-lysine (KAc) binding pockets. By docking to these sites on chromatin, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[1] This process is crucial for the high-level expression of proto-oncogenes like c-Myc, which plays a central role in cell proliferation and cycle progression.

Small-molecule inhibitors of BRD4, including both standard inhibitors and the benzo[d]isoxazole derivatives discussed here, are designed as KAc mimetics. They competitively bind to the BD1 and/or BD2 pockets, displacing BRD4 from chromatin. This eviction prevents the recruitment of P-TEFb, leading to the transcriptional suppression of BRD4 target genes, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells.

BRD4_Signaling_Pathway cluster_0 Nucleus cluster_1 Inhibitor Action cluster_2 Cellular Outcomes Histone Acetylated Histones (Chromatin) BRD4 BRD4 Histone->BRD4 Binds to Acetyl-Lysine PTEFb P-TEFb BRD4->PTEFb Recruits Downregulation Suppression of Oncogene Expression BRD4->Downregulation RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates (Activates) Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogenes (e.g., c-Myc, CDK6) Transcription->Oncogenes Expresses Inhibitor Benzo[d]isoxazole Derivative or Standard Inhibitor (e.g., JQ1, OTX-015) Inhibitor->BRD4 Competitively Binds & Displaces from Chromatin CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) Downregulation->CellCycleArrest Apoptosis Apoptosis Downregulation->Apoptosis

Caption: Mechanism of BRD4 inhibition by benzo[d]isoxazole derivatives and standard inhibitors.

Comparative Biological Activity

The efficacy of a BRD4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) in biochemical or cellular assays. Below is a summary of the reported activities for representative benzo[d]isoxazole derivatives compared to widely used standard BRD4 inhibitors.

Compound ClassRepresentative CompoundTarget/AssayIC50 / Kd (nM)Reference
Benzo[d]isoxazole Compound 13f BRD4(1) Peptide Competition210[2]
Benzo[d]isoxazole Compound 11h MV4-11 Cell Proliferation780[1][3]
Benzo[d]isoxazole Compound 11r MV4-11 Cell Proliferation870[1][3]
Benzo[d]isoxazole Compound 6i (Y06036) BRD4(1) Binding (ITC)Kd: 82[4][5]
Benzo[d]isoxazole Compound 7m (Y06137) BRD4(1) Binding (ITC)Kd: 81[4][5]
Thienodiazepine (+)-JQ1 BRD4(1) AlphaScreen77
Thienodiazepine OTX-015 (Birabresib) BRD2/3/4 Binding Assay92 - 112[1]
Quinoline I-BET762 (Molibresib) BET Bromodomains32.5 - 42.5
Dihydroquinazolinone PFI-1 BRD4(1) AlphaScreen220

Expert Analysis: The data clearly positions the benzo[d]isoxazole scaffold as a highly potent class of BRD4 inhibitors. Notably, compounds 6i and 7m exhibit dissociation constants (Kd) of 81-82 nM, which is comparable to the benchmark inhibitor (+)-JQ1 (Kd ~50-77 nM).[4][5] While the cellular IC50 values for compounds 11h and 11r are in the high nanomolar range (780-870 nM), they demonstrate effective engagement of the target in a cellular context, leading to potent anti-proliferative activity in the MV4-11 acute myeloid leukemia cell line, a model known to be sensitive to BRD4 inhibition.[1][3] Compound 13f , with a biochemical IC50 of 210 nM, is on par with PFI-1, another widely used chemical probe.[2]

This demonstrates that the benzo[d]isoxazole core can be chemically modified to produce inhibitors with biochemical potencies rivaling the most established standard inhibitors. The variance between biochemical (Kd, peptide competition) and cellular (proliferation) assay results is expected and reflects factors such as cell permeability, target engagement in the complex nuclear environment, and potential off-target effects.

Experimental Methodologies: How Potency is Measured

To ensure the trustworthiness of these comparisons, it is crucial to understand the experimental protocols used to derive the data. Two common, robust methods for quantifying inhibitor potency are the Thermal Shift Assay (TSA) and the AlphaScreen Assay.

Experimental Workflow: A Tale of Two Assays

Experimental_Workflows cluster_TSA Thermal Shift Assay (TSA / DSF) cluster_Alpha AlphaScreen Assay TSA_Start 1. Mix BRD4 Protein, SYPRO Orange Dye, & Inhibitor TSA_Heat 2. Apply Thermal Gradient (e.g., 25°C to 95°C) TSA_Start->TSA_Heat TSA_Fluor 3. Monitor Fluorescence TSA_Heat->TSA_Fluor TSA_Melt 4. Determine Melting Temp (Tm) TSA_Fluor->TSA_Melt TSA_Shift 5. Calculate ΔTm (Tm with inhibitor - Tm without) TSA_Melt->TSA_Shift Alpha_Start 1. Mix GST-BRD4, Biotin-Histone Peptide, & Inhibitor Alpha_Beads1 2. Add Glutathione Acceptor Beads Alpha_Start->Alpha_Beads1 Alpha_Inc1 3. Incubate Alpha_Beads1->Alpha_Inc1 Alpha_Beads2 4. Add Streptavidin Donor Beads Alpha_Inc1->Alpha_Beads2 Alpha_Inc2 5. Incubate in Dark Alpha_Beads2->Alpha_Inc2 Alpha_Read 6. Read Signal (680 nm) Alpha_Inc2->Alpha_Read Alpha_IC50 7. Calculate IC50 from Dose-Response Curve Alpha_Read->Alpha_IC50

Caption: Comparative workflows for Thermal Shift and AlphaScreen assays.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the change in a protein's thermal stability upon ligand binding. A stable protein-ligand complex will unfold (melt) at a higher temperature than the protein alone.

  • Principle: The fluorescent dye SYPRO Orange binds to hydrophobic regions of a protein. As the protein is heated and unfolds, more hydrophobic regions are exposed, causing a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). An effective inhibitor will stabilize the BRD4 protein, resulting in a positive "thermal shift" (ΔTm).

  • Step-by-Step Protocol:

    • Reaction Setup: In a 96-well or 384-well PCR plate, prepare a reaction mix containing purified recombinant BRD4 protein (e.g., 2 µM final concentration), SYPRO Orange dye (e.g., 5X final concentration), and the test compound (serially diluted) in an appropriate assay buffer. Include a "no inhibitor" (DMSO vehicle) control.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal ramp, increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

    • Data Acquisition: Monitor the fluorescence of SYPRO Orange continuously throughout the temperature ramp.

    • Data Analysis: Plot fluorescence versus temperature to generate a protein melting curve. The Tm is calculated by fitting the curve to a Boltzmann equation. The thermal shift (ΔTm) is the difference between the Tm of the protein with the inhibitor and the Tm with the vehicle control. A larger ΔTm indicates stronger binding and stabilization.

Protocol 2: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This is a bead-based, no-wash immunoassay that measures the displacement of a natural ligand (a histone peptide) by an inhibitor.

  • Principle: A GST-tagged BRD4 protein is captured by Glutathione-coated "Acceptor" beads. A biotinylated peptide derived from acetylated histone H4 is captured by Streptavidin-coated "Donor" beads. When BRD4 binds the histone peptide, the Donor and Acceptor beads are brought into close proximity (<200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor will disrupt the BRD4-histone interaction, separating the beads and causing a loss of signal.

  • Step-by-Step Protocol:

    • Compound Plating: Add serially diluted test compounds or a standard inhibitor (e.g., (+)-JQ1) to a 384-well microplate.

    • Protein-Ligand Incubation: Add a mixture of GST-tagged BRD4 protein and biotinylated acetylated histone H4 peptide to the wells. Incubate for 15-30 minutes at room temperature to allow for binding.

    • Acceptor Bead Addition: Add Glutathione Acceptor beads and incubate for 30-60 minutes.

    • Donor Bead Addition: Add Streptavidin Donor beads and incubate for 60-75 minutes in the dark to allow for maximal bead association.

    • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

    • Data Analysis: The raw signal is normalized against high (vehicle only) and low (high concentration of standard inhibitor) controls. The resulting percent inhibition is plotted against inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The comparative analysis reveals that the benzo[d]isoxazole scaffold is a robust and valid platform for the development of potent BRD4 inhibitors. Derivatives of this class demonstrate biochemical and cellular activities that are highly competitive with established standard inhibitors like (+)-JQ1 and PFI-1. The structural simplicity and synthetic accessibility of the benzo[d]isoxazole core, combined with its demonstrated high-affinity binding to the BRD4 acetyl-lysine pocket, make it an attractive starting point for further optimization.

For researchers in drug development, this class of compounds represents a promising alternative to existing chemotypes, potentially offering different selectivity profiles across the BET family or improved pharmacokinetic properties. The provided experimental protocols offer a validated framework for in-house screening and characterization of novel inhibitors targeting BRD4, ensuring data integrity and comparability across studies. As research continues, the benzo[d]isoxazole scaffold is poised to contribute significantly to the next generation of epigenetic therapeutics.

References

  • Zhang, M., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735–2748. Available at: [Link]

  • Yuan, Y., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(7), 3037-3057. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. Journal of Chemical Sciences, 133(1). Available at: [Link]

  • Coudé, M. M., et al. (2015). BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget, 6(19), 17684–17697. Available at: [Link]

  • PFI-1, a Highly Selective Protein Interaction Inhibitor, Targeting BET Bromodomains. (2013). Cancer Research, 73(11), 3336-3346. Available at: [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. Available at: [Link]

  • Asangani, I. A., et al. (2014). I-BET762 is a potent inhibitor of the BET bromodomain proteins in prostate cancer. Molecular Cancer Research, 12(9), 1314-1323. Available at: [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: HPLC vs. UHPLC Method Validation for Methyl 2-(benzo[d]isoxazol-5-yl)acetate Purity

Executive Summary & Chemical Context Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Molecular Formula: C10H9NO3) is a highly valuable heterocyclic building block[1]. Benzisoxazole derivatives are widely utilized as core scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 2-(benzo[d]isoxazol-5-yl)acetate (Molecular Formula: C10H9NO3) is a highly valuable heterocyclic building block[1]. Benzisoxazole derivatives are widely utilized as core scaffolds in the development of antipsychotic, anticonvulsant, and antimicrobial therapeutics[2]. Because impurities—such as unreacted starting materials, positional isomers, and ring-opened degradation products—can profoundly impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API), a highly selective and rigorously validated purity analysis method is mandatory.

This guide objectively compares analytical platforms for this compound and provides a comprehensive, self-validating Ultra-Performance Liquid Chromatography (UHPLC) methodology compliant with FDA[3] and ICH Q2(R2)[4] guidelines.

Analytical Platform Comparison: Causality in Method Selection

Selecting the correct analytical platform requires understanding the intrinsic physicochemical properties of the benzisoxazole ring. The N-O bond within the isoxazole ring can be susceptible to cleavage under extreme thermal or pH conditions.

  • Gas Chromatography (GC-FID): While excellent for volatile compounds, GC requires high inlet temperatures (often >250 °C) which risk thermal degradation of the benzisoxazole ring, leading to artifactual impurity peaks.

  • Traditional HPLC-UV: Reversed-Phase HPLC (RP-HPLC) avoids thermal degradation and is the traditional standard[5]. However, standard 5 µm particle columns often struggle to baseline-resolve closely related positional isomers without excessively long run times[6].

  • UHPLC-PDA: By utilizing sub-2 µm particle sizes and operating at higher pressures, UHPLC significantly increases theoretical plates. This provides superior resolution for closely eluting impurities, reduces solvent consumption, and shortens analysis time[7]. Furthermore, coupling it with a Photodiode Array (PDA) detector enables 3D spectral analysis to confirm peak purity[5].

PlatformSelection Start Methyl 2-(benzo[d]isoxazol-5-yl)acetate Purity Analysis Thermal Is the compound thermally stable? Start->Thermal GC GC-FID (High risk of N-O ring cleavage) Thermal->GC Yes (Assumed) LC Liquid Chromatography (Preferred Method) Thermal->LC No / Unknown Iso Are closely eluting isomers present? LC->Iso HPLC Traditional HPLC-UV (5 µm, Lower Resolution) Iso->HPLC No UHPLC UHPLC-PDA (1.7 µm, High Resolution) Iso->UHPLC Yes

Decision matrix for selecting the optimal chromatographic platform for benzisoxazole derivatives.

Table 1: Performance Comparison of Analytical Platforms
ParameterTraditional HPLC-UVUHPLC-PDA (Recommended)GC-FID
Particle Size / Phase 5.0 µm (C18)1.7 µm (C18)Capillary (e.g., DB-5)
Typical Run Time 30 - 45 minutes7 - 10 minutes20 minutes
Isomer Resolution (Rs) Moderate (Rs ~ 1.5)Excellent (Rs > 2.5)N/A (Thermal risk)
Peak Purity Assessment No (Single wavelength)Yes (Spectral homogeneity)No
Solvent Consumption ~30 mL per run~3 mL per runNone (Carrier Gas)

Optimized UHPLC-PDA Methodology

The following protocol details a robust UHPLC method. Causality of Design: The mobile phase utilizes an ammonium acetate buffer adjusted to pH 4.5. This specific pH is chosen because it is mildly acidic, which stabilizes the benzisoxazole ring against base-catalyzed ring opening while ensuring reproducible retention of the acetate moiety[8].

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Accurately weigh 1.54 g of analytical grade Ammonium Acetate and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 ± 0.05 using glacial acetic acid[8]. Filter through a 0.22 µm membrane filter (critical to prevent blockages in sub-2 µm UHPLC columns) and degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm membrane and degas.

Step 2: Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh 25 mg of Methyl 2-(benzo[d]isoxazol-5-yl)acetate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 0.5 mg/mL[8].

Step 3: Chromatographic Conditions

  • Column: C18, 1.7 µm, 2.1 mm x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 280 nm (Extracting 200-400 nm for peak purity analysis).

  • Injection Volume: 2 µL.

Step 4: Gradient Program Causality: Starting at 20% organic retains polar degradation products, while the rapid ramp to 60% elutes the main peak sharply and flushes out highly retained non-polar dimers[5].

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
4.04060
5.54060
5.68020
7.08020

ICH Q2(R2) Method Validation Protocol

A scientifically sound analytical method must be a self-validating system. This is achieved through daily System Suitability Testing (SST) , which acts as a gatekeeper. Before any sample is analyzed, the system must prove it is fit-for-purpose by meeting strict criteria (e.g., Tailing factor < 1.5, Resolution > 2.0, %RSD of 6 replicate standard injections < 2.0%)[8].

Once SST passes, the method is validated against the ICH Q2(R2) framework[4]:

  • Specificity (Forced Degradation): The sample is subjected to extreme conditions (1N HCl, 1N NaOH, 3% H2O2, UV light, and 60°C heat). The PDA detector must confirm that the Methyl 2-(benzo[d]isoxazol-5-yl)acetate peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold), proving no degradation products co-elute with the active compound.

  • Linearity & Range: Solutions are prepared ranging from 25% to 150% of the target concentration (0.125 mg/mL to 0.75 mg/mL)[4]. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Known amounts of the reference standard are spiked into a synthetic matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%[9].

  • Precision:

    • Repeatability: Six independent preparations of the sample are analyzed. The %RSD of the purity result must be ≤1.0 .

    • Intermediate Precision: The same protocol is repeated on a different day, by a different analyst, using a different UHPLC system[10].

  • Robustness: Deliberate, small variations are made to the method (e.g., Flow rate ± 0.04 mL/min, pH ± 0.2, Temp ± 5°C) to ensure the method remains reliable under normal operational fluctuations[4].

ValidationWorkflow Phase1 Phase 1: Specificity Forced Degradation & Peak Purity Phase2 Phase 2: Sensitivity LOD & LOQ Determination Phase1->Phase2 Phase3 Phase 3: Linearity & Range 25% to 150% Target Conc. Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision Spike Recovery & Repeatability Phase3->Phase4 Phase5 Phase 5: Robustness Varied Flow, Temp, pH Phase4->Phase5

ICH Q2(R2) sequential validation workflow establishing a self-validating analytical system.

Comparative Validation Data Summary

The table below summarizes the expected validation outcomes when comparing the traditional HPLC method to the optimized UHPLC method, demonstrating the superior sensitivity and precision of the UHPLC approach.

Table 2: Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2)Traditional HPLC ResultUHPLC-PDA Result
Specificity No interference at main peak RTPass (Rs = 1.6)Pass (Rs = 3.2)
Linearity ( R2 ) ≥0.999 0.99920.9999
Accuracy (Mean Recovery) 98.0% - 102.0%98.5%99.8%
Repeatability (%RSD) ≤1.0% 0.85%0.32%
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.05% area0.01% area
Robustness SST criteria met under variationSensitive to flow changesHighly Robust

References

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]

  • ACS Combinatorial Science. Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes. Available at:[Link]

  • International Journal of Multidisciplinary Engineering in Current Research. A Review Article On Ultra Performance Liquid Chromatography (UPLC). Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate: A Comparative Analysis

For the researcher in drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comprehensive comparison of anal...

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher in drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of Methyl 2-(benzo[d]isoxazol-5-yl)acetate, a novel small molecule with potential applications in medicinal chemistry. While a public crystal structure for this specific compound is not yet available, this document will serve as a detailed roadmap for its structural elucidation, drawing comparisons from closely related benzisoxazole and benzoxazole analogs.

We will delve into the gold standard of structural analysis, single-crystal X-ray crystallography, and contrast its capabilities with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed to not only present the methodologies but also to instill a deeper understanding of the experimental rationale, enabling you to make informed decisions in your own research endeavors.

The Central Role of X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for a crystalline compound. It allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, which are critical parameters in understanding a molecule's function and interactions.

Hypothetical X-ray Crystallography Data for Methyl 2-(benzo[d]isoxazol-5-yl)acetate

While we await the experimental determination of the crystal structure for Methyl 2-(benzo[d]isoxazol-5-yl)acetate, we can anticipate the key parameters that would be reported. The following table presents a compilation of crystallographic data for structurally related compounds, offering a comparative framework.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetateC₁₀H₉NO₅SMonoclinicP2₁/n8.941812.759510.3145107.300[1]
3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-oneC₁₇H₁₁NO₂SMonoclinicP2₁/c----[2]
N'-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazideC₁₆H₁₅N₃O₃S₂MonoclinicP2₁/c11.23908.441419.3364102.934[3]
N-[2-(benzo[d][1][4]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamideC₁₆H₁₇NO₄SMonoclinicP2₁/c12.32659.960212.7021100.598[5]

These examples highlight the common crystal systems and space groups observed for related heterocyclic compounds. The precise unit cell dimensions and angles for Methyl 2-(benzo[d]isoxazol-5-yl)acetate will be unique to its crystalline form.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization relies on a suite of analytical methods. NMR spectroscopy and mass spectrometry offer crucial insights into the molecule's structure in solution and its elemental composition, respectively.

TechniqueInformation ProvidedPhaseKey Advantages
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state.Solid (crystal)Unambiguous and high-resolution structural determination.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space interactions (NOESY).SolutionProvides structural information in a biologically relevant state (solution).
Mass Spectrometry Precise molecular weight and elemental formula (HRMS), and fragmentation patterns for structural clues.GasHigh sensitivity and accuracy in determining molecular formula.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Single-Crystal X-ray Diffraction

This protocol outlines the standard workflow for obtaining a crystal structure of a novel compound like Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality.
  • Method: Slow evaporation is a common technique. Dissolve the purified compound (commercially available from suppliers like Fluorochem[6]) in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture) to near saturation.
  • Allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or 4°C) in a loosely covered vial. Other techniques include vapor diffusion and cooling crystallization.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal and collect diffraction data.
  • Method: A suitable crystal is selected under a microscope and mounted on a goniometer head.
  • Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][2]

3. Structure Solution and Refinement:

  • Objective: To solve the phase problem and refine the atomic positions.
  • Method: The diffraction data is processed to obtain a set of structure factors. The structure is then solved using direct methods or Patterson methods.
  • The resulting electron density map is used to build a molecular model, which is then refined against the experimental data.[1][5]

4. Data Deposition:

  • Objective: To make the crystallographic data publicly available.
  • Method: The final structural information, typically in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD).[7][8]
Protocol 2: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.
  • Perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals) for complete structural assignment.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

2. Data Acquisition:

  • Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
  • The instrument will provide a highly accurate mass-to-charge ratio, allowing for the determination of the elemental formula (C₁₀H₉NO₃ for the target molecule).[6][9]

Visualizing the Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_crystallography X-ray Crystallography Workflow synthesis Synthesis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Initial Confirmation ms Mass Spectrometry (HRMS) synthesis->ms Formula Verification crystallization Crystallization synthesis->crystallization xray X-ray Crystallography nmr->xray Complementary Data ms->xray Complementary Data data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution deposition Data Deposition (e.g., CSD) structure_solution->deposition deposition->xray

Caption: Experimental workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of Methyl 2-(benzo[d]isoxazol-5-yl)acetate necessitates a multi-faceted analytical approach. While NMR and mass spectrometry provide essential information regarding connectivity and molecular formula, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By following the detailed protocols and leveraging the comparative data from related structures, researchers can confidently and accurately characterize this and other novel small molecules, paving the way for further advancements in drug discovery and materials science.

References

  • Siddiqui, H. L., et al. (2009). Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Loughborough University. (2019). Single Crystal X-ray Crystallographic Data in CIF format. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1225–1228. [Link]

  • Elgemeie, G. H., et al. (2017). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide. IUCrData, 2(1), x170041. [Link]

  • Turska, E., et al. (2015). Crystal structure of N-[2-(benzo[d][1][4]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o452. [Link]

Sources

Validation

A Predictive and Comparative Guide to the FTIR Absorption Frequencies of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of FTIR in Structural Elucidation FTIR spectroscopy is an indispensable analytical technique for identifying functional groups within...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of FTIR in Structural Elucidation

FTIR spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FTIR spectrum provides a unique "fingerprint" of a compound. This is particularly valuable in pharmaceutical development and chemical synthesis for confirming the identity and purity of newly synthesized molecules.[2] For a novel compound like Methyl 2-(benzo[d]isoxazol-5-yl)acetate, a predictive understanding of its FTIR spectrum is the first step in its spectroscopic characterization.

Molecular Structure and Predicted Vibrational Modes

The structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate combines three key components whose characteristic vibrations can be predicted.

Caption: Molecular structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate with key functional groups highlighted.

Comparative Analysis of Predicted FTIR Frequencies

The following table provides a detailed comparison of the predicted FTIR absorption frequencies for Methyl 2-(benzo[d]isoxazol-5-yl)acetate against known values for analogous compounds. This predictive analysis is grounded in established spectroscopic data for benzisoxazoles, methyl esters, and aromatic systems.

Vibrational Mode Functional Group Predicted Range (cm⁻¹) for Target Molecule Comparative Data & Rationale
Aromatic C-H Stretch Benzisoxazole Ring3100 - 3000Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[3] This region is characteristic for substituted benzene rings, as seen in various benzoxazole and benzothiazole derivatives.[4][5]
Aliphatic C-H Stretch Methylene (-CH₂) & Methyl (-CH₃)2995 - 2850Asymmetric and symmetric stretches for methylene and methyl groups are expected here. The position is consistent with standard aliphatic chains.[6]
Ester C=O Stretch Methyl Ester1750 - 1735This is a strong, sharp absorption characteristic of saturated aliphatic esters.[6] The frequency is similar to that observed in fatty acid methyl esters (around 1743 cm⁻¹) and other methyl benzoates.[7][8]
C=N Stretch Isoxazole Ring1650 - 1590The C=N stretching vibration in heterocyclic rings like isoxazole and benzoxazole is found in this region.[4][5][9] Its exact position can be influenced by conjugation with the benzene ring.
Aromatic C=C Stretch Benzisoxazole Ring1610 - 1450Multiple bands are expected in this region due to the stretching vibrations within the aromatic ring.[3] These are fundamental for confirming the presence of the benzene moiety.
CH₂ Scissoring Methylene Bridge~1465The bending (scissoring) vibration of a methylene group typically appears around this wavenumber.
CH₃ Bending Methyl Ester1440 - 1430 & ~1380Asymmetric and symmetric bending modes of the methyl group are expected at these frequencies.[7]
C-O-C Asymmetric Stretch Methyl Ester1250 - 1150A strong band corresponding to the asymmetric stretching of the C-O-C bond of the ester is a key identifier.[5]
N-O Stretch Isoxazole Ring1200 - 1100The N-O stretching vibration of the isoxazole ring is expected in this range, though it can be of variable intensity.
C-H Out-of-Plane Bend Benzisoxazole Ring900 - 675The pattern of these bands in the "fingerprint region" can provide information about the substitution pattern on the aromatic ring.[3]
Discussion and Mechanistic Insights
  • Ester Carbonyl (C=O) Stretch: The most prominent and easily identifiable peak in the spectrum is predicted to be the ester carbonyl stretch between 1750-1735 cm⁻¹. Its high frequency and strong intensity are due to the large change in dipole moment during the vibration. The absence of significant conjugation with the benzisoxazole ring (separated by the methylene bridge) means its frequency should be typical of a standard aliphatic methyl ester.[6]

  • Benzisoxazole Ring Vibrations: The benzisoxazole core will give rise to a series of peaks. The aromatic C=C stretching vibrations between 1610-1450 cm⁻¹ confirm the presence of the fused benzene ring.[3] The C=N stretch, expected around 1650-1590 cm⁻¹, is characteristic of the isoxazole moiety.[4][5] The precise positions of these bands are sensitive to the electronic environment and substitution on the ring.

  • Aliphatic C-H and Methylene Vibrations: The C-H stretching bands just below 3000 cm⁻¹ for the methyl and methylene groups are expected to be sharp. The methylene scissoring vibration (~1465 cm⁻¹) and methyl bending modes provide further confirmation of the acetate side chain.

Experimental Protocol: Acquiring an FTIR Spectrum

For researchers seeking to validate these predictions, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a common technique for solid and liquid samples due to its minimal sample preparation.[10]

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum to remove interference from ambient CO₂ and water vapor.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid Methyl 2-(benzo[d]isoxazol-5-yl)acetate powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum. A typical acquisition would scan the mid-IR range from 4000 to 400 cm⁻¹. To achieve a good signal-to-noise ratio, co-add a minimum of 16 scans.[10]

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

This guide provides a robust, predictive framework for the interpretation of the FTIR spectrum of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. By comparing the expected vibrational frequencies of its key functional groups with established literature values, researchers can confidently proceed with the initial characterization of this and related novel compounds. The provided experimental protocol offers a standardized method for obtaining high-quality data for validation. This predictive approach is a critical tool in the efficient and accurate structural analysis required in modern chemical and pharmaceutical research.

References

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

  • Yildiz, O., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available from: [Link]

  • da Silva, M. J., et al. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development. Available from: [Link]

  • Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. Available from: [Link]

  • El Hachim, M., et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. [PMC]. Available from: [Link]

  • Helmy, S. W., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle...). Available from: [Link]

  • Shastry, C. S., et al. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Carneiro, M. F., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [PMC]. Available from: [Link]

  • Tran, H. N., et al. (2019). Insight into the adsorption mechanisms of methylene blue and chromium(III) from aqueous solution onto pomelo fruit peel. RSC Publications. Available from: [Link]

  • Zia-ur-Rehman, M., et al. (2010). Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3195. Available from: [Link]

  • Inokuchi, Y., et al. (2014). Infrared Spectroscopy of Protonated Trimethylamine–(Benzene)n (n = 1–4) as Model Clusters of the Quaternary Ammonium–Aromatic Ring Interaction. The Journal of Physical Chemistry A, 118(19), 3449-3456. Available from: [Link]

  • Pohl, M., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(18), 3584-3593. Available from: [Link]

  • Badawi, H. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available from: [Link]

  • Mulula, A., et al. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research, 11(4), 15-24. Available from: [Link]

  • Liu, D., et al. (2015). Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations. The Journal of Chemical Physics, 142(23), 234306. Available from: [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available from: [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-110. Available from: [Link]

  • Vali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]

  • A-nee, P., et al. (2013). FTIR Study of Methylene Blue Plasma Degradation Products through Plasma Treatment on Water. ResearchGate. Available from: [Link]

  • D'Acquarica, I., et al. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. Available from: [Link]

  • Basyar, M. A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]

  • ASTM International. (2017). Determination of the Fatty Acid Methyl Esters Content of Aviation Turbine Fuel Using Flow Analysis by Fourier Transform Infrared. Available from: [Link]

  • Borho, N., & Signorell, R. (2021). Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A, 125(22), 4889-4897. Available from: [Link]

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Comparative

The Art of Attenuation: A Comparative Guide to the Structure-Activity Relationship of Methyl 2-(benzo[d]isoxazol-5-yl)acetate Analogs in Inflammation

In the intricate world of medicinal chemistry, the benzo[d]isoxazole scaffold stands as a privileged structure, a testament to its versatility in engaging with a wide array of biological targets. This guide delves into t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of medicinal chemistry, the benzo[d]isoxazole scaffold stands as a privileged structure, a testament to its versatility in engaging with a wide array of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: methyl 2-(benzo[d]isoxazol-5-yl)acetate analogs. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their anti-inflammatory potential, supported by experimental data and detailed methodologies. We will dissect how subtle molecular modifications to this core structure can profoundly impact biological activity, offering a roadmap for the rational design of more potent and selective anti-inflammatory agents.

The journey from a lead compound to a clinical candidate is paved with meticulous molecular tailoring. For the methyl 2-(benzo[d]isoxazol-5-yl)acetate scaffold, the key to unlocking its therapeutic potential lies in understanding the interplay between its constituent parts: the bicyclic benzisoxazole core, the acetic acid ester side chain at the 5-position, and potential substitutions on the phenyl ring. This guide will illuminate these relationships, providing a framework for informed decision-making in the design of next-generation anti-inflammatory therapeutics.

Decoding the Structure-Activity Landscape

The anti-inflammatory activity of this class of compounds is often attributed to their ability to modulate key inflammatory pathways. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[1][2] The structural features of the methyl 2-(benzo[d]isoxazol-5-yl)acetate scaffold are well-suited for interaction with the active site of COX enzymes.

The Crucial Role of the Acetic Acid Moiety at the 5-Position

A foundational study on analogous 2-aryl-5-benzoxazolealkanoic acid derivatives by Dunwell et al. provides critical insights into the importance of the substituent at the 5-position of the heterocyclic core.[3] Their research demonstrated that an α-methylacetic acid substitution was superior for in vivo anti-inflammatory activity compared to the corresponding esters, amides, alcohols, or amines.[3] This suggests that the presence of a carboxylic acid or a group that can be readily hydrolyzed to a carboxylic acid in vivo is paramount for activity.

This principle is further underscored by a study on 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester, methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA).[4] While both compounds demonstrated anti-psoriatic activity, the study highlights the potential for the methyl ester (MCBA) to act as a prodrug, being converted to the active carboxylic acid (CBA) in the body.[4] This bioactivation strategy is a common approach in drug design to improve pharmacokinetic properties such as absorption and to reduce gastrointestinal side effects associated with acidic NSAIDs.[3]

Impact of Substitution on the Phenyl Ring

The substitution pattern on the aryl ring, corresponding to the phenyl group in the benzo[d]isoxazole core, is another critical determinant of anti-inflammatory potency. The work by Dunwell et al. on 2-aryl-5-benzoxazoleacetic acid derivatives revealed that halogen substitution on the aryl ring significantly enhanced anti-inflammatory activity.[3] Specifically, compounds bearing a 4-chloro or 4-fluoro substituent on the phenyl ring were found to be the most potent in the carrageenan-induced rat paw edema model.[3] This suggests that electron-withdrawing groups at the para-position of the phenyl ring are favorable for activity.

This observation is consistent with findings from other studies on related heterocyclic anti-inflammatory agents, where halogen substitutions have been shown to enhance potency and selectivity for COX-2.[5]

Comparative Performance of Analogs: A Data-Driven Analysis

To provide a clear comparison of the anti-inflammatory performance of various analogs, the following table summarizes key in vivo data from the foundational study by Dunwell et al. on 2-aryl-5-benzoxazolealkanoic acid derivatives. While these are benzoxazole analogs, the structural similarities allow for valuable inferences regarding the SAR of the target benzo[d]isoxazole scaffold.

Compound IDR (Substitution at 5-position)Ar (Aryl group at 2-position)In Vivo Anti-inflammatory Activity (% Inhibition of Edema)
1 -CH(CH₃)COOHPhenyl45
2 -CH(CH₃)COOH4-Chlorophenyl68
3 -CH(CH₃)COOH4-Fluorophenyl65
4 -CH(CH₃)COOH4-Methoxyphenyl35
5 -CH₂COOCH₃Phenyl20
6 -CH₂CONH₂Phenyl15

Data adapted from Dunwell et al., J Med Chem, 1975.[3] The data clearly illustrates that the α-methylacetic acid side chain (compounds 1-4) confers significantly higher anti-inflammatory activity compared to the methyl ester (compound 5) or the amide (compound 6). Furthermore, the introduction of a chloro (compound 2) or fluoro (compound 3) substituent at the 4-position of the aryl ring leads to a marked increase in potency compared to the unsubstituted phenyl analog (compound 1). The electron-donating methoxy group (compound 4) resulted in decreased activity.

Experimental Protocols for Evaluating Anti-inflammatory Activity

The following are detailed, step-by-step methodologies for key experiments used to characterize the anti-inflammatory properties of methyl 2-(benzo[d]isoxazol-5-yl)acetate analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are fasted overnight before the experiment and randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in saline)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound groups (various doses, p.o.)

  • Compound Administration: The test compounds, positive control, or vehicle are administered orally by gavage.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, providing insights into its mechanism of action and potential for gastrointestinal side effects.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Incubation: The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle in an appropriate assay buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at room temperature.

  • Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E₂ (PGE₂): The reaction is stopped after a defined period, and the amount of PGE₂ produced is measured using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Path to Inflammation and Intervention

To better understand the biological context in which these compounds operate, the following diagrams illustrate the key signaling pathway involved in inflammation and the general workflow for drug discovery in this area.

Inflammation_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane COX-2 Induction COX-2 Induction Cell Membrane->COX-2 Induction Activates Arachidonic Acid Arachidonic Acid COX-2 Induction->Arachidonic Acid Acts on Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Converts to Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: The Cyclooxygenase-2 (COX-2) Inflammatory Pathway.

Drug_Discovery_Workflow Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis In Vitro Screening In Vitro Screening Analog Synthesis->In Vitro Screening In Vivo Testing In Vivo Testing In Vitro Screening->In Vivo Testing SAR Analysis SAR Analysis In Vivo Testing->SAR Analysis SAR Analysis->Analog Synthesis Optimization

Caption: A generalized workflow for anti-inflammatory drug discovery.

Concluding Remarks

The structure-activity relationship of methyl 2-(benzo[d]isoxazol-5-yl)acetate analogs reveals a compelling narrative of how targeted chemical modifications can fine-tune anti-inflammatory efficacy. The evidence strongly suggests that the presence of an acetic acid moiety, or a group that can be metabolically converted to it, at the 5-position is critical for activity. Furthermore, the introduction of electron-withdrawing groups, particularly halogens, at the para-position of the phenyl ring significantly enhances potency.

This guide provides a foundational understanding for researchers in the field, offering both a retrospective analysis of key structural determinants and a prospective framework for the design of novel, more effective anti-inflammatory agents based on the benzo[d]isoxazole scaffold. The provided experimental protocols serve as a practical resource for the preclinical evaluation of these promising compounds. As the quest for safer and more potent anti-inflammatory drugs continues, the principles outlined herein will undoubtedly contribute to the rational design of the next generation of therapeutics.

References

  • Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53–58. [Link]

  • Rajanarendar, E., Nagi Reddy, M., & Rama Krishna, S. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. RSC Advances, 5(104), 85526–85553. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1299. [Link]

  • Boido, A., Vazzana, I., Mattioli, F., & Sparatore, F. (2003). Antiinflammatory and Antinociceptive Activities of Some Benzotriazolylalkanoic Acids. Il Farmaco, 58(5), 415–425. [Link]

  • Bai, H., Cao, Z., Li, S., Zhang, Y., Meng, S., Ge, R., & Li, Q. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. [Link]

  • Al-Majed, A. A., Al-Omar, M. A., & El-Sherbeny, M. A. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3009. [Link]

  • Kumar, D., Kumar, P., & Singh, J. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-6. [Link]

  • Tugcu, G., & Koksal, M. (2019). A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. Molecular Informatics, 38(8-9), 1800090. [Link]

  • Sonu, Kamal, Y. T., Gautam, G. K., Mishra, A. K., Parveen, B. R., Kumar, A., Singh, M., & Singh, H. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32409. [Link]

  • Jarosz, M., & Wujec, M. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 30(19), 4563. [Link]

  • Gueroui, M., Ben Mbarek, K., & Kerrada, A. (2024). Evaluation of the anti-inflammatory activity of esters and amides piperine analogs an in silico study. RHAZES: Green and Applied Chemistry, 20. [Link]

  • Kumar, A., Sharma, S., & Kumar, P. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 21(3). [Link]

  • Dwivedi, A., & Singh, R. K. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 12(9), 979-992. [Link]

  • Yatam, S., Jadav, S. S., Gundla, R., Gundla, K. P., Reddy, G. M., Ahsan, M. J., & Chimakurthy, J. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles: New Anti-inflammatory and Antioxidant Agents. ChemistrySelect, 3(20), 5556–5562. [Link]

  • Zohra, S. F., & Begum, S. N. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 13(23), 1438-1449. [Link]

  • Kumar, A., Narasimhan, B., & Kumar, P. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. Medicinal Chemistry, 9(5), 670–681. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(benzo[d]isoxazol-5-yl)acetate

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. As researchers and drug development professionals, our commitment to safety extends beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(benzo[d]isoxazol-5-yl)acetate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is designed to be a self-validating system, explaining the causality behind each procedural step to build a foundational understanding of safe laboratory practices.

Hazard Identification and Pre-Disposal Risk Assessment

Given the structural similarities, a conservative approach is mandated. We must assume that Methyl 2-(benzo[d]isoxazol-5-yl)acetate presents, at a minimum, similar risks.

Assumed Hazards Based on Analog Data:

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

Core Principle: In the absence of specific data, all chemical products and their waste must be handled with the recognition of "having unknown hazards and toxicity."[2][3] Therefore, under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems .[4][5]

Waste Minimization and Segregation: The First Line of Defense

Effective waste management begins with proactive source reduction. Minimizing waste not only enhances safety but also reduces disposal costs and environmental impact.

  • Inventory Management: Actively manage your chemical inventory to prevent the generation of "unknowns" or expired materials.[6] Implement a "first-in, first-out" policy for chemical use.

  • Scale Reduction: Whenever feasible, reduce the scale of experimental processes to generate less waste.[6]

  • Chemical Segregation: This is a critical, non-negotiable step in laboratory safety. Incompatible wastes must never be mixed, as this can lead to violent reactions, fires, or the generation of toxic gases. At a minimum, segregate waste streams as detailed in the table below.[7][8]

Waste CategoryIncompatible WithRationale
Acids Bases, Cyanides, Azides, Hypochlorites, Flammable LiquidsViolent exothermic reactions, generation of toxic gases (e.g., HCN, HN₃), fire hazard.[7][8]
Bases Acids, Flammable LiquidsViolent exothermic reactions, fire hazard.[8]
Oxidizers Flammable/Combustible materials, Reducing AgentsCan create fire or explosion hazards.[8]
Halogenated Solvents Non-Halogenated SolventsSegregation is often required for disposal vendor processing (e.g., fuel blending for non-halogenated).

Methyl 2-(benzo[d]isoxazol-5-yl)acetate waste should be collected in its own dedicated container or mixed only with compatible, non-halogenated solvent waste, as approved by your institution's Environmental Health & Safety (EH&S) office.

Step-by-Step Disposal Protocol for Methyl 2-(benzo[d]isoxazol-5-yl)acetate

This protocol outlines the procedural steps for handling and preparing the compound's waste for final disposal.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling chemical waste.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Stream Identification and Container Selection

Properly categorizing the waste is essential for correct disposal.

Waste TypeDescriptionRecommended Container
Solid Waste Contaminated gloves, weigh paper, absorbent pads, silica gel.A clearly labeled, sealed container (e.g., a plastic pail or a labeled bag inside a rigid container).
Liquid Waste Unused solutions, reaction mixtures, rinsate from cleaning glassware.A compatible, leak-proof container with a tightly fitting screw cap. The original product bottle is often a suitable choice.[4][8]
"Empty" Containers Original containers that held the neat compound.These are not truly empty and must be decontaminated or disposed of as hazardous waste.
Neat/Unused Product Expired or unwanted pure Methyl 2-(benzo[d]isoxazol-5-yl)acetate.The original, labeled manufacturer's container.[6]
Step 3: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement.[9] Every waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added.

The label must include:

  • The words "HAZARDOUS WASTE" .[9][10]

  • The full, unabbreviated chemical name: "Methyl 2-(benzo[d]isoxazol-5-yl)acetate" .[8][10]

  • All other chemical constituents and their approximate percentages (e.g., Methanol 80%, Water 15%, etc.).[10]

  • Clear hazard identification (e.g., checking boxes for "Toxic," "Irritant").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab where waste is collected.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10][11]

  • Waste containers must be kept closed at all times except when adding waste.[8][10] Leaving a funnel in the container is not acceptable.[8]

  • Store containers in secondary containment (e.g., a plastic tub) to contain potential leaks.

Step 5: Handling Specific Waste Streams
  • For Solid and Liquid Waste: Add waste to the appropriately labeled container in the SAA, ensuring the container is closed immediately after.

  • For "Empty" Containers: A container that held Methyl 2-(benzo[d]isoxazol-5-yl)acetate is not considered empty until it has been triple-rinsed.[4]

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect all three rinses (the "rinsate") as hazardous liquid waste. [4]

    • After triple-rinsing, deface or remove all original labels.[4][7] The clean, unlabeled container may then be disposed of in the appropriate glass or plastic recycling bin.

  • For Neat/Unused Product: Affix a hazardous waste label directly to the original container and move it to the SAA.

Step 6: Arranging for Final Disposal

Once a waste container is 90% full, or when waste is no longer being generated, arrange for pickup.

  • Complete a chemical waste pickup request form as required by your institution's EH&S department.[4][10]

  • EH&S professionals or a licensed waste disposal company will collect the waste from your SAA for final, compliant disposal.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • For a Small, Manageable Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite, sand, or a chemical spill pad.[12]

    • Once absorbed, carefully scoop the material into a designated container for hazardous solid waste.

    • Clean the spill area with soap and water.

    • Label the container and manage it as hazardous waste.

  • For a Large Spill or a Spill You Are Not Equipped to Handle:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S or emergency response team for assistance.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

Caption: Decision tree for the disposal of Methyl 2-(benzo[d]isoxazol-5-yl)acetate waste.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved March 26, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved March 26, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of Nebraska-Lincoln. Retrieved March 26, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 26, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved March 26, 2026, from [Link]

  • Methyl 2-(benzo[d]oxazol-5-yl)acetate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved March 26, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved March 26, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved March 26, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved March 26, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved March 26, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Introduction Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a heterocyclic compound belonging to the benzisoxazole class. Molecules within this class are of significant interest in medicinal chemistry and drug development du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a heterocyclic compound belonging to the benzisoxazole class. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] As with any novel or specialized chemical compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for protecting laboratory personnel.

This guide provides essential, immediate safety and logistical information for handling Methyl 2-(benzo[d]isoxazol-5-yl)acetate. Given that a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, the recommendations herein are synthesized from an analysis of its core chemical structures (a benzisoxazole derivative and a methyl ester), data from closely related analogs, and established principles of laboratory safety. This document is designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Assessment: Understanding the Risk Profile

A proactive approach to safety begins with a comprehensive hazard assessment. While specific toxicity data for Methyl 2-(benzo[d]isoxazol-5-yl)acetate is limited, we can infer a likely hazard profile by examining its constituent parts and structurally similar compounds.

A closely related analog, Methyl 2-(benzo[d]oxazol-5-yl)acetate, is classified with the following hazard statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

The benzisoxazole scaffold itself is biologically active, and various derivatives have been studied for diverse therapeutic applications, which underscores the potential for physiological effects upon exposure.[1][2] Esters as a chemical class can be irritants, and general good chemical hygiene practices should always be observed.[4][5]

Chemical & Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₉NO₃[6]
Molecular Weight 191.186 g/mol [6]
Physical Form Likely a solid (powder or crystals)
Purity Typically ≥95%[6]
Storage Sealed in a dry, room-temperature environment

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls." PPE is the final and most personal line of defense. Its effectiveness depends entirely on proper selection, fit, and consistent use. Always prioritize higher-level controls first.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE PPE (Least Effective) Handling_Workflow Prep 1. Preparation - Verify fume hood certification. - Don all required PPE. Weigh 2. Weighing & Transfer - Perform inside fume hood. - Use anti-static weigh paper/boat. - Handle with care to avoid dust. Prep->Weigh Solubilize 3. Solubilization - Add solvent to solid slowly. - Keep container closed when not in use. Weigh->Solubilize Reaction 4. Use in Application - Maintain all operations within the fume hood. Solubilize->Reaction Cleanup 5. Decontamination & Cleanup - Wipe down surfaces with appropriate solvent. - Dispose of contaminated materials as hazardous waste. Reaction->Cleanup Doff 6. Doffing PPE - Remove gloves first, turning inside out. - Remove lab coat. - Wash hands thoroughly. Cleanup->Doff Waste 7. Waste Disposal - Segregate solid and liquid waste. - Label containers clearly. Cleanup->Waste Segregate Waste

Caption: Standard workflow for handling Methyl 2-(benzo[d]isoxazol-5-yl)acetate.

Emergency Procedures

Spill Management
  • Small Spill (in fume hood):

    • Ensure the fume hood sash is lowered.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). [4] 3. Wipe the area clean with a suitable solvent.

    • Place all contaminated materials into a sealed, labeled hazardous waste container. [4]* Large Spill (or any spill outside a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • Prevent entry to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and respiratory protection.

First Aid Measures

These procedures are based on standard practices for chemical exposures. [7][8][9]* Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops. [8][9]* Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. [7][9]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [8]* Ingestion: Do NOT induce vomiting. [7]Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing Methyl 2-(benzo[d]isoxazol-5-yl)acetate must be treated as hazardous chemical waste.

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, absorbent materials, etc.

    • Liquid Waste: Unused solutions and solvent rinses. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. [7][10]Consult your institution's EHS department for specific procedures. Do not pour any amount of this chemical or its solutions down the drain. [4]

Conclusion

While Methyl 2-(benzo[d]isoxazol-5-yl)acetate holds promise in research and development, its handling demands a rigorous and informed approach to safety. The core principles are to minimize all potential routes of exposure through the consistent use of engineering controls (chemical fume hood) and a carefully selected PPE ensemble, including Butyl or Neoprene gloves and appropriate eye protection. By adhering to the operational and emergency plans outlined in this guide, researchers can confidently manage the risks associated with this compound and maintain a safe laboratory environment.

References

  • NextSDS. (n.d.). Methyl 2-(benzo[d]oxazol-5-yl)acetate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved from [Link]

  • University of Nebraska-Lincoln EHS. (2022, November). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • Aggarwal, N., & Kumar, R. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(85), 69019-69046. Retrieved from [Link]

  • PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Kuvaev, D. S., et al. (2005). [Toxicity of some benzothiazole and benzoxazole derivatives having an anthelminthic action]. Meditsinskaia parazitologiia i parazitarnye bolezni, (4), 40-1. Retrieved from [Link]

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